4-Bromothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNS/c4-3-1-6-2-5-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTIGYKLTROQAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376819 | |
| Record name | 4-Bromothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34259-99-9 | |
| Record name | 4-Bromothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMOTHIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromothiazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Chemical Properties, Structure, and Reactivity of a Versatile Heterocyclic Building Block
Abstract
4-Bromothiazole is a pivotal heterocyclic compound widely utilized as a versatile intermediate in the realms of pharmaceutical and agrochemical synthesis. Its unique structural and electronic properties, conferred by the presence of the thiazole ring and the bromine substituent, render it a valuable scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its detailed structural characteristics, and key aspects of its reactivity. The document includes structured data tables for easy reference, detailed experimental protocols for its synthesis and spectroscopic characterization, and graphical representations of its synthetic utility. This guide is intended to serve as an essential resource for researchers, scientists, and professionals engaged in drug discovery and development, offering in-depth insights into the fundamental chemistry and practical applications of this compound.
Chemical Structure and Identification
This compound is a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom, with a bromine atom substituted at the 4-position. This arrangement significantly influences its chemical behavior and reactivity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-bromo-1,3-thiazole[1][2] |
| CAS Number | 34259-99-9[1][2][3][4] |
| Molecular Formula | C₃H₂BrNS[1][3][4] |
| SMILES | C1=C(N=CS1)Br[1][3] |
| InChI Key | VDTIGYKLTROQAH-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. It is typically a liquid at room temperature.[2][5]
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 164.03 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [6][7] |
| Boiling Point | 190 °C (lit.) | [4][8] |
| Density | 1.839 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.602 | [4] |
| Flash Point | 102 °C | [4] |
| λmax | 247 nm (in EtOH) | [4][8] |
| Storage Temperature | Room temperature, keep in a dark, dry, and sealed container. Store under inert gas. | [2][3][9] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. Below are typical spectroscopic data.
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | Spectral data can be found on chemical supplier websites.[10][11] |
| ¹³C NMR | Spectral data can be found on chemical supplier websites.[11] |
| Infrared (IR) | FTIR spectra are available on public databases such as PubChem.[12] |
| Mass Spectrometry (MS) | Mass spectra are available on chemical supplier websites.[11] |
Experimental Protocol for NMR Spectroscopic Analysis
A general protocol for obtaining NMR spectra of this compound is as follows. Note that specific parameters may need optimization based on the instrument and sample concentration.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard proton experiment.
-
Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.[3]
-
-
¹³C NMR Acquisition Parameters:
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.
-
Chemical Reactivity and Synthesis
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom at the C4 position, which can be displaced or involved in cross-coupling reactions.[2]
Synthesis of this compound
A common laboratory synthesis involves the selective debromination of 2,4-dibromothiazole.
-
Reaction Setup: Dissolve 10.0 g (41.2 mmol) of 2,4-dibromothiazole in 210 mL of anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add 28.3 mL (45.3 mmol, 1.6 M in hexanes) of n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stirring: After the addition is complete, continue stirring the reaction mixture at -78 °C for 30 minutes.
-
Quenching: Slowly add 3.3 mL (82.3 mmol) of methanol to the reaction mixture.
-
Warm-up: Allow the reaction to gradually warm to room temperature over a period of 16 hours.
-
Work-up: Filter the reaction mixture through a pad of silica gel, washing with a 2:1 (v/v) mixture of hexane/ethyl acetate.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield this compound.
Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, enabling the formation of carbon-carbon bonds at the C4 position.
The Suzuki-Miyaura coupling reaction allows for the arylation or vinylation of this compound using boronic acids.
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst: Under the inert atmosphere, add an anhydrous solvent (e.g., toluene/water mixture) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Stir the mixture at 80-110 °C for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Negishi coupling utilizes organozinc reagents to form C-C bonds with this compound, often under milder conditions than other coupling methods.[13]
-
Organozinc Preparation: Prepare the organozinc reagent (e.g., R-ZnCl) in situ or use a pre-formed solution.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.1 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in anhydrous THF.
-
Coupling: Add the organozinc reagent to the flask.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography.
Biological Significance and Applications
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds.[6][7][12] Its derivatives have shown potential in medicinal chemistry. Notably, this compound has been identified as a potent antagonist of the metabotropic glutamate receptor (mGluR), suggesting its utility in developing treatments for neurodegenerative disorders.[8]
Role as a Metabotropic Glutamate Receptor Antagonist
Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.[14] Antagonists of these receptors can have therapeutic effects in various neurological conditions. While the precise binding mode of this compound is not detailed in the available literature, its antagonistic activity points to its potential to modulate mGluR-mediated signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 34259-99-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 34259-99-9 | FB10594 | Biosynth [biosynth.com]
- 9. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound(34259-99-9) 1H NMR spectrum [chemicalbook.com]
- 11. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 4-Bromothiazole (CAS: 34259-99-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromothiazole, identified by CAS number 34259-99-9, is a pivotal heterocyclic building block in modern organic synthesis. Its unique electronic properties and versatile reactivity make it an indispensable intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed synthesis and reaction protocols, and significant applications, with a particular focus on its role in drug discovery. Special emphasis is placed on its utility in constructing complex molecular architectures, such as those found in targeted cancer therapies. This document is intended to serve as a detailed resource for researchers and professionals engaged in chemical synthesis and drug development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1 for easy reference.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 34259-99-9 | [2] |
| Molecular Formula | C₃H₂BrNS | [2] |
| Molecular Weight | 164.03 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 190 °C (lit.) | [3] |
| Density | 1.839 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.602 | [3] |
| Flash Point | 102 °C | [5] |
| Storage Temperature | Room temperature, keep in a dark place, sealed in dry conditions | |
| Solubility | Soluble in organic solvents. | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. Two prominent and experimentally validated protocols are detailed below.
Synthesis from 2,4-Dibromothiazole
A common and high-yielding method for the synthesis of this compound involves the selective debromination of 2,4-dibromothiazole using an organolithium reagent.[3][7]
Experimental Protocol:
-
Dissolve 10.0 g (41.2 mmol) of 2,4-dibromothiazole in 210 mL of anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 28.3 mL (45.3 mmol, 15% in hexane) of n-butyllithium solution dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional 30 minutes.
-
Slowly add 3.3 mL (82.3 mmol) of methanol to quench the reaction.
-
Allow the reaction mixture to gradually warm to room temperature over a period of 16 hours.
-
Filter the mixture through a pad of silica gel, washing the pad with a 2:1 (v/v) mixture of hexane and ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound (typical yield: ~99%).[3]
Workflow for Synthesis from 2,4-Dibromothiazole
Caption: Workflow for the synthesis of this compound.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide.[8] While not a direct synthesis of this compound itself, this method is fundamental for creating substituted 4-bromothiazoles, which are crucial intermediates. A general protocol for a related 4-substituted thiazole is provided below to illustrate the methodology.
Experimental Protocol for a 4-Substituted Thiazole Derivative:
-
In a 20 mL scintillation vial, combine the appropriate α-bromoketone (e.g., 2-bromoacetophenone, 5.0 mmol) and a thioamide (e.g., thiourea, 7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% sodium carbonate solution to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Allow the product to air dry completely on a watch glass.[8]
Key Reactions of this compound
The bromine atom at the 4-position of the thiazole ring is a versatile functional handle, enabling a variety of subsequent transformations. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for forming carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction couples this compound with a boronic acid or ester, providing access to a wide range of 4-aryl or 4-heteroaryl thiazoles.[9][10]
Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add an anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylthiazole derivative.[8]
Logical Relationship of Suzuki-Miyaura Coupling
Caption: Key components of the Suzuki-Miyaura coupling reaction.
Applications in Drug Development and Materials Science
This compound is a valuable precursor in the synthesis of a wide array of biologically active molecules and functional materials.
Pharmaceutical Applications
The thiazole moiety is a common scaffold in many pharmaceutical agents. This compound serves as a key starting material for the synthesis of compounds with diverse therapeutic activities, including antifungal, antibacterial, and anticancer properties.[1][11][12]
A prominent example of the application of a thiazole derivative in oncology is the synthesis of Dasatinib , a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[12][13][14] The synthesis of Dasatinib involves the coupling of a substituted aminothiazole carboxamide with a pyrimidine derivative, highlighting the importance of the thiazole core in constructing such complex and life-saving drugs.[12][13]
Agrochemicals and Materials Science
In the agrochemical industry, this compound is used as an intermediate in the formulation of pesticides and herbicides.[11] In materials science, it is employed in the development of novel polymers and coatings, where the thiazole ring can enhance durability and resistance.[11]
Role in Signaling Pathways
Thiazole derivatives have emerged as significant inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. One of the most important of these is the PI3K/AKT/mTOR pathway , which controls cell growth, proliferation, and survival.[15]
The pan-PI3K inhibitor ZSTK474 is a notable example of a drug candidate that, while being a benzimidazole derivative, shares structural similarities with thiazole-based inhibitors and targets this critical pathway.[16][17] The binding of such inhibitors to the ATP-binding pocket of PI3K blocks its kinase activity, thereby inhibiting the downstream signaling cascade involving AKT and mTOR, ultimately leading to reduced cancer cell proliferation and survival.[6]
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Safety and Handling
This compound is harmful if swallowed, causes skin irritation, and may cause serious eye irritation and respiratory irritation.[4] It should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion
This compound (CAS: 34259-99-9) is a cornerstone of modern heterocyclic chemistry, offering a versatile platform for the synthesis of a multitude of valuable compounds. Its predictable reactivity, particularly in cross-coupling reactions, has cemented its role in the development of complex molecules for pharmaceutical and material science applications. The successful application of thiazole-containing compounds as kinase inhibitors in oncology underscores the immense potential of derivatives synthesized from this compound. This guide provides essential technical information to aid researchers and drug development professionals in harnessing the full synthetic potential of this important building block.
References
- 1. rsc.org [rsc.org]
- 2. WO2011095126A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. vixra.org [vixra.org]
- 13. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 14. synarchive.com [synarchive.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
A Beginner's Guide to the Synthesis of 4-Bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-bromothiazole, a key building block in medicinal chemistry and materials science. This document is tailored for researchers with a foundational understanding of organic chemistry, offering a detailed exploration of a reliable synthetic methodology, quantitative data, and experimental protocols.
Introduction
This compound is a valuable heterocyclic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its utility stems from the presence of the bromine atom at the 4-position of the thiazole ring, which can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This guide focuses on a robust and high-yielding synthetic route accessible to chemists at the beginner level.
Recommended Synthetic Pathway: Debromination of 2,4-Dibromothiazole
The selective debromination of readily available 2,4-dibromothiazole is a highly efficient and recommended method for the synthesis of this compound. This approach offers excellent yield and a straightforward experimental procedure, making it an ideal starting point for researchers new to thiazole chemistry.[1]
The reaction proceeds via a lithium-halogen exchange at the more reactive 2-position of the 2,4-dibromothiazole, followed by quenching of the resulting organolithium intermediate with a proton source, such as methanol. This regioselective reaction cleanly affords this compound as the major product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound from 2,4-Dibromothiazole
This protocol is adapted from a literature procedure and has been selected for its high yield and reliability.[1]
Materials:
-
2,4-Dibromothiazole
-
Anhydrous diethyl ether
-
n-Butyllithium (1.6 M solution in hexanes)
-
Methanol
-
Hexane
-
Ethyl acetate
-
Silica gel
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Chromatography column or silica gel pad setup
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dibromothiazole (10.0 g, 41.2 mmol) in anhydrous diethyl ether (210 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: While maintaining the temperature at -78 °C, slowly add n-butyllithium (28.3 mL of a 1.6 M solution in hexane, 45.3 mmol) dropwise to the stirred solution.
-
Stirring: After the addition is complete, continue stirring the reaction mixture at -78 °C for 30 minutes.
-
Quenching: Slowly add methanol (3.3 mL, 82.3 mmol) to the reaction mixture at -78 °C.
-
Warming: Allow the reaction mixture to gradually warm to room temperature over a period of 16 hours.
-
Workup: Upon completion of the reaction, filter the mixture through a pad of silica gel, washing with a 2:1 (v/v) mixture of hexane and ethyl acetate.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product. The product is often of high purity, but can be further purified by column chromatography if necessary.
-
Characterization: The final product, this compound, is obtained as a solid (6.7 g, 40.9 mmol, 99% yield).[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound via the debromination of 2,4-dibromothiazole.
| Parameter | Value | Reference |
| Starting Material | 2,4-Dibromothiazole | [1] |
| Reagents | n-Butyllithium, Methanol | [1] |
| Solvent | Diethyl ether | [1] |
| Reaction Temperature | -78 °C to room temperature | [1] |
| Reaction Time | 16.5 hours | [1] |
| Yield | 99% | [1] |
| Molar Mass (this compound) | 164.02 g/mol | [2] |
| Appearance | Solid | [1] |
| Density | 1.839 g/cm³ | [2] |
Alternative Synthetic Route: The Sandmeyer Reaction
An alternative method for the synthesis of bromothiazoles is the Sandmeyer reaction.[3][4] This reaction typically involves the diazotization of an aminothiazole precursor, followed by a copper(I) bromide-mediated displacement of the diazonium group with a bromide.
While the Sandmeyer reaction is a cornerstone of aromatic chemistry, its application to the synthesis of this compound can be less straightforward for beginners. The regioselectivity of the reaction can be influenced by the substitution pattern of the starting aminothiazole, and in some cases, mixtures of products may be obtained.[3] For instance, the Sandmeyer reaction on certain 2-aminothiazoles has been reported to yield 2,5-dibromo adducts as the major product.[3] Therefore, careful selection of the starting material and optimization of reaction conditions are crucial for a successful synthesis of this compound via this route.
Caption: General scheme of the Sandmeyer reaction for bromothiazoles.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound via the debromination of 2,4-dibromothiazole is depicted below.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This guide has provided a detailed and beginner-friendly protocol for the synthesis of this compound. The debromination of 2,4-dibromothiazole stands out as a highly efficient and reliable method, offering near-quantitative yields. While the Sandmeyer reaction presents an alternative, it may require more advanced optimization for successful implementation. By following the provided experimental protocol and safety precautions, researchers can confidently synthesize this compound for their drug discovery and materials science endeavors.
References
- 1. This compound | 34259-99-9 [chemicalbook.com]
- 2. This compound | 34259-99-9 | FB10594 | Biosynth [biosynth.com]
- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Synthesis of Brominated Thiazoles via Sequential BrominationâDebromination Methods - figshare - Figshare [figshare.com]
4-Bromothiazole: A Core Building Block for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
4-Bromothiazole is a versatile heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its unique structure, featuring a thiazole ring substituted with a bromine atom, provides a reactive handle for various chemical transformations, making it a valuable tool in medicinal chemistry, agrochemical development, and materials science.[1] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and synthetic applications of this compound.
Core Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Citations |
| Molecular Formula | C₃H₂BrNS | [1][3][4][5] |
| Molecular Weight | 164.02 g/mol | [3][4][6] |
| CAS Number | 34259-99-9 | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Density | 1.839 g/cm³ | [4][6] |
| Boiling Point | 190°C | [3] |
| IUPAC Name | 4-bromo-1,3-thiazole | [5] |
| SMILES | C1=C(N=CS1)Br | [4][5] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through various methods, with a common approach involving the selective debromination of a polybrominated thiazole.[7][8] The following protocol details the synthesis from 2,4-dibromothiazole.[3]
Objective: To synthesize this compound via selective lithiation and subsequent quenching.
Materials:
-
2,4-dibromothiazole (10.0 g, 41.2 mmol)
-
Anhydrous diethyl ether (210 mL)
-
n-butyllithium (n-BuLi) (15% in hexane, 28.3 mL, 45.3 mmol)
-
Methanol (3.3 mL, 82.3 mmol)
-
Hexane
-
Ethyl acetate
-
Silica gel
Experimental Procedure:
-
Dissolve 10.0 g (41.2 mmol) of 2,4-dibromothiazole in 210 mL of anhydrous diethyl ether in a suitable reaction vessel under an inert atmosphere.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 28.3 mL (45.3 mmol) of n-butyllithium solution dropwise to the stirred reaction mixture, maintaining the temperature at -78 °C.
-
After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional 30 minutes.[3]
-
Slowly add 3.3 mL (82.3 mmol) of methanol to quench the reaction.
-
Allow the reaction mixture to gradually warm to room temperature over a period of 16 hours.[3]
-
Upon completion, filter the mixture through a pad of silica gel.
-
Wash the silica gel pad with a 2:1 (v/v) mixture of hexane/ethyl acetate.
-
Combine the filtrate and the washings.
-
Concentrate the combined organic solution under reduced pressure to yield the final product, this compound.[3]
This procedure provides a high yield of the desired product.[3]
Applications in Research and Drug Development
This compound is a cornerstone intermediate in the synthesis of more complex molecules due to the versatility of the carbon-bromine bond.[1][9] It serves as a key building block in the development of pharmaceuticals, particularly antibacterial and antifungal agents, as well as in the formulation of agrochemicals like pesticides and herbicides.[1][10]
The bromine atom at the 4-position is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions.[9] More significantly, it is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of various aryl and heteroaryl groups, enabling the construction of diverse molecular libraries for biological screening.[11] This strategic functionalization is a key step in drug discovery and the development of novel organic materials.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 34259-99-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 34259-99-9 [chemicalbook.com]
- 4. This compound | 34259-99-9 | FB10594 | Biosynth [biosynth.com]
- 5. This compound | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 100 g, CAS No. 34259-99-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 34259-99-9 | Benchchem [benchchem.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-Bromothiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-Bromothiazole, a key heterocyclic building block in medicinal chemistry and materials science. This document details its structural characteristics, spectral data, chemical reactivity, and established protocols for its synthesis and key reactions.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1][2][3] It is a versatile intermediate due to the presence of a reactive bromine atom on the thiazole ring.[1] Below is a summary of its key physical and chemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₂BrNS | [1][4] |
| Molecular Weight | 164.03 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 190 °C (lit.) | [5] |
| Density | 1.839 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.602 | [2] |
| Flash Point | 102 °C | [2] |
| Storage | Keep in a dark place, sealed in dry, room temperature.[2] Light and air sensitive. | [2] |
| Solubility | While specific quantitative data is limited, its amphiphilic nature, with a polar thiazole ring and a nonpolar bromo substituent, suggests varied solubility across different organic solvents. It is expected to be more soluble in polar aprotic and polar protic solvents.[6] | [6] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound.
Table 2: Spectral Data of this compound
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | While a dedicated spectrum for this compound is not readily available in the provided search results, analysis of related bromothiazole structures suggests characteristic signals in the aromatic region. For instance, in 2-bromothiazole, signals appear around δ 7.6 (d) and δ 7.3 (d) ppm.[7] | [7] |
| ¹³C NMR | Specific data for this compound is not available in the search results. However, the carbon atoms of the thiazole ring are expected to resonate in the aromatic region of the spectrum. | |
| Infrared (IR) | An authentic infrared spectrum is available, which can be used for identification. | [8] |
| Maximum Absorption Wavelength (λmax) | 247 nm (in Ethanol) | [5] |
Chemical Synthesis
A common and efficient method for the synthesis of this compound involves the selective debromination of 2,4-dibromothiazole.
Experimental Protocol: Synthesis of this compound from 2,4-Dibromothiazole[6]
Materials:
-
2,4-Dibromothiazole
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous diethyl ether
-
Methanol
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 10.0 g (41.2 mmol) of 2,4-dibromothiazole in 210 mL of anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 28.3 mL (45.3 mmol, 1.1 equivalents) of n-butyllithium solution (1.6 M in hexane) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional 30 minutes.
-
Slowly add 3.3 mL (82.3 mmol, 2 equivalents) of methanol to quench the reaction, still at -78 °C.
-
Allow the reaction mixture to gradually warm to room temperature over a period of 16 hours.
-
Filter the mixture through a pad of silica gel, washing the pad with a 2:1 (v/v) mixture of hexane and ethyl acetate.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure to yield this compound. This method has been reported to produce a high yield of 99%.[5]
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Key Reactions
The bromine atom at the 4-position of the thiazole ring is a versatile functional handle, enabling a variety of chemical transformations.
Nucleophilic Substitution Reactions
The electron-deficient nature of the thiazole ring makes the C4-position susceptible to nucleophilic attack, allowing for the displacement of the bromide ion. This reactivity is fundamental for introducing a wide range of functional groups at this position.
Caption: General scheme of nucleophilic substitution.
Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: Reaction with boronic acids or their esters to form aryl- or vinyl-substituted thiazoles.
-
Negishi Coupling: Coupling with organozinc reagents.
-
Stille Coupling: Reaction with organostannanes.
-
Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.[9]
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
While a specific protocol for this compound was not detailed, a general procedure for a structurally similar compound, 4-Bromo-6-methylbenzo[d]thiazole, can be adapted.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., Na₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (e.g., Argon)
Procedure:
-
In an oven-dried flask, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylthiazole derivative.
Caption: Experimental workflow for Suzuki cross-coupling.
Applications in Drug Discovery and Development
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] this compound serves as a crucial starting material for the synthesis of a diverse array of biologically active molecules.[1]
Its derivatives have shown potential as:
-
Antifungal and Antibacterial Agents: The thiazole nucleus is a core component of many antimicrobial compounds.[1]
-
Kinase Inhibitors: Thiazole-containing molecules have been developed as inhibitors of various protein kinases, which are key targets in cancer therapy. The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a notable target for such inhibitors.
Caption: Thiazole inhibitors targeting the PI3K/Akt/mTOR pathway.
Safety Information
This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is harmful if swallowed and causes skin and serious eye irritation.[2]
This technical guide provides a solid foundation for researchers and professionals working with this compound. For further detailed information, it is recommended to consult the cited literature and relevant safety data sheets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 34259-99-9 [sigmaaldrich.com]
- 3. CAS 34259-99-9: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 34259-99-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromothiazole(3034-53-5) 1H NMR spectrum [chemicalbook.com]
- 8. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 9. researchgate.net [researchgate.net]
The Versatile Thiazole Core: A Technical Guide to its Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural features and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents. This in-depth technical guide explores the multifaceted biological activities of thiazole derivatives, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms to empower researchers in the ongoing quest for novel therapeutics.
Anticancer Activity: Targeting the Engines of Malignancy
Thiazole derivatives have demonstrated significant potential in oncology, exhibiting cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that govern cell growth, proliferation, and survival.
Quantitative Data for Anticancer Activity of Thiazole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2,4-Disubstituted Thiazoles | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | ||
| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 | |
| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | ||
| Thiazole-Coumarin Hybrids | Compound 6a | MCF-7 (Breast) | - | - | - |
| HCT-116 (Colon) | - | - | - | ||
| HepG2 (Liver) | - | - | - | ||
| 3-Thiazolyl-Coumarins | Compound 6d | Breast Cancer Cell Line | 10.5 ± 0.71 | Sorafenib | 5.10 ± 0.49 |
| Compound 6b | Breast Cancer Cell Line | 11.2 ± 0.80 | Sorafenib | 5.10 ± 0.49 | |
| Hydrazinyl Thiazole Derivatives | Compound IV | - | - | - | - |
| 3-nitrophenylthiazolyl derivative 4d | MDA-MB-231 (Breast) | 1.21 | - | - | |
| Imidazopyridine-based Thiazoles | Compound 4a | - | - | - | - |
| Compound 4g | - | - | - | - | |
| Compound 4o | - | - | - | - | |
| Compound 4p | - | - | - | - |
Note: This table presents a selection of reported data and is not exhaustive.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method fundamental to assessing cell viability and the cytotoxic potential of compounds.[1][2][3][4][5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the growth medium. The final DMSO concentration should not exceed 0.5%. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Signaling Pathways in Thiazole-Mediated Anticancer Activity
Many thiazole derivatives exert their anticancer effects by targeting key signaling pathways crucial for cancer cell proliferation and survival.[6][7][8][9][10][11][12][13][14][15] The PI3K/Akt/mTOR and VEGFR-2 signaling pathways are prominent targets.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole derivatives.
Antimicrobial Activity: A Broad Spectrum of Defense
The thiazole scaffold is a recurring motif in a number of antimicrobial agents, demonstrating efficacy against a wide range of pathogenic bacteria and fungi.[16] These derivatives often act by disrupting essential cellular processes in microorganisms.
Quantitative Data for Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 2-Phenylacetamido-thiazoles | Compound 16 | Escherichia coli | 1.56-6.25 | - | - |
| Pseudomonas aeruginosa | 1.56-6.25 | - | - | ||
| Bacillus subtilis | 1.56-6.25 | - | - | ||
| Staphylococcus aureus | 1.56-6.25 | - | - | ||
| 4',5-Bisthiazoles | Compound 37 | Mycobacterium smegmatis | 30.38 | Isoniazid | >30.38 |
| 2,4-Disubstituted Thiazoles | Compound 43a | S. aureus | 16.1 µM | Norfloxacin | - |
| E. coli | 16.1 µM | Norfloxacin | - | ||
| Compound 43b | A. niger | 16.2 µM | Fluconazole | - | |
| 2-Pyrazolin-1-yl-thiazoles | Compound 56 | S. aureus | 8-16 | Ciprofloxacin | 0.5-4 |
| E. coli | 8-16 | Ciprofloxacin | 0.5-4 | ||
| P. aeruginosa | 8-16 | Ciprofloxacin | 0.5-4 | ||
| C. albicans | 32 | Fluconazole | 16 |
Note: This table presents a selection of reported data and is not exhaustive.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18][19][20][21]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Thiazole derivatives
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the thiazole derivatives in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized inoculum. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density with a microplate reader.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Several thiazole derivatives have been shown to possess potent anti-inflammatory properties.[22][23] Their mechanisms often involve the inhibition of key enzymes and signaling pathways implicated in the inflammatory cascade.
Quantitative Data for Anti-inflammatory Activity of Thiazole Derivatives
| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrimidinone-linked Thiazoles | Compound 4e | α-amylase inhibition | 46.53 ± 0.56 (µg/mL) | Acarbose | - |
| α-glucosidase inhibition | 32.54 ± 0.89 (µg/mL) | Acarbose | - | ||
| Compound 4c | α-amylase inhibition | 49.31 ± 0.83 (µg/mL) | Acarbose | - | |
| α-glucosidase inhibition | 33.13 ± 1.02 (µg/mL) | Acarbose | - | ||
| Thiazole Derivatives | Compound 6a | COX-1/COX-2 inhibition | Non-selective | - | - |
| Compound 6b | COX-2 inhibition | 11.65 ± 6.20 mM | - | - | |
| 1-(4-ethylcarboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazolines | Compound 4 | COX-1 inhibition | 29.60 ± 1.58 | - | - |
Note: This table presents a selection of reported data and is not exhaustive.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a standard and reliable method for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[24][25][26][27][28]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Thiazole derivative suspension/solution
-
Plethysmometer or calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the thiazole derivative or the standard drug to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
Antiviral and Antidiabetic Activities: Expanding the Therapeutic Horizon
Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, thiazole derivatives have also shown promise as antiviral and antidiabetic agents, further highlighting the versatility of this heterocyclic scaffold.
Quantitative Data for Antiviral and Antidiabetic Activities
| Activity | Compound Class | Specific Derivative | Target/Assay | IC50/EC50 | Reference Compound | Reference IC50/EC50 |
| Antiviral | 4-Thiazolinones | Compound 51 | Influenza Neuraminidase (H1N1) | 13.06 µM | - | - |
| Compound 52 | Influenza Neuraminidase (H3N2) | 14.97 µM | - | - | ||
| Compound 53 | Influenza B | 16.09 µM | - | - | ||
| Thiophene-2-sulfonamides | Compound 16 | HBV | 99% inhibition | - | - | |
| Compound 17 | HBV | 99% inhibition | - | - | ||
| Antidiabetic | Imidazopyridine-based Thiazoles | Compound 4a | α-glucosidase | 5.57 ± 3.45 µM | Acarbose | 48.71 ± 2.65 µM |
| Compound 4g | α-glucosidase | 8.85 ± 2.18 µM | Acarbose | 48.71 ± 2.65 µM | ||
| Compound 4o | α-glucosidase | 7.16 ± 1.40 µM | Acarbose | 48.71 ± 2.65 µM | ||
| Compound 4p | α-glucosidase | 10.48 ± 2.20 µM | Acarbose | 48.71 ± 2.65 µM | ||
| Hydrazine Clubbed Thiazoles | - | α-Amylase | 4.94-28.17 µM | Acarbose | 48.17 µM | |
| - | α-Glycosidase | 9.36-49.52 µM | Acarbose | 145.31 µM |
Note: This table presents a selection of reported data and is not exhaustive.
Experimental Protocol: Influenza Neuraminidase Inhibition Assay
This assay is used to screen for compounds that inhibit the activity of the influenza virus neuraminidase enzyme, a key target for antiviral drugs.[29][30][31][32][33]
Materials:
-
Influenza virus stock
-
Neuraminidase substrate (e.g., MUNANA)
-
Thiazole derivatives
-
Assay buffer
-
Stop solution
-
96-well black plates
-
Fluorometer
Procedure:
-
Compound and Virus Preparation: Prepare serial dilutions of the thiazole derivatives. Dilute the influenza virus stock to a predetermined concentration based on its neuraminidase activity.
-
Incubation: In a 96-well plate, add the diluted thiazole derivatives and the diluted virus. Incubate at room temperature to allow for inhibitor binding.
-
Substrate Addition: Add the fluorogenic neuraminidase substrate to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a specific time to allow for the enzymatic cleavage of the substrate.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value.
Experimental and Drug Discovery Workflow
The journey from a novel thiazole derivative to a potential drug candidate involves a systematic workflow encompassing synthesis, purification, characterization, and comprehensive biological evaluation.
Caption: A generalized workflow for the discovery and development of thiazole-based therapeutic agents.
This guide provides a foundational understanding of the vast therapeutic potential encapsulated within the thiazole scaffold. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. The continued exploration of novel thiazole derivatives holds immense promise for addressing a multitude of unmet medical needs.
References
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- 2. researchhub.com [researchhub.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jchemrev.com [jchemrev.com]
- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 18. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. protocols.io [protocols.io]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. inotiv.com [inotiv.com]
- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers [jove.com]
- 33. izsvenezie.com [izsvenezie.com]
4-Bromothiazole: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the safe handling, storage, and emergency procedures for 4-Bromothiazole. The information herein is compiled from safety data sheets and chemical safety literature to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is crucial for designing experiments, selecting appropriate storage conditions, and planning emergency responses.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂BrNS | [1] |
| Molecular Weight | 164.03 g/mol | [1] |
| CAS Number | 34259-99-9 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 190°C | [4] |
| Storage Temperature | Room temperature, in a dry, dark, sealed place | [5][6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications, which communicate the nature and severity of the potential health and environmental effects.
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318 | Danger | Causes serious eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | Warning | May cause respiratory irritation[1] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is mandatory to minimize risk when working with this compound.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[2][7]
-
Personal Protective Equipment (PPE): A detailed visualization of required PPE is provided in Figure 1. Always wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][7] A face shield may be necessary for splash protection.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[7] Do not eat, drink, or smoke in areas where this compound is handled.[7]
-
Clothing: Contaminated clothing should be removed immediately and washed before reuse.[7]
Storage Procedures
-
Container: Keep the container tightly closed when not in use.[2]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[2][7]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, strong bases, and amines.[2]
-
Ignition Sources: Keep away from heat and sources of ignition.[2]
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the mandatory personal protective equipment for handling this compound.
Caption: Mandatory PPE for handling this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Spill Response Protocol
A systematic approach is necessary to safely manage a spill of this compound. The following workflow diagram illustrates the key steps.
Caption: Step-by-step spill response workflow.
Spill Cleanup Methodology:
-
Evacuate and Notify: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill and if it is safe to clean up with available resources. For large spills, contact your institution's emergency response team.
-
Personal Protection: Before approaching the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a respirator if ventilation is inadequate.[7]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled, and sealed waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Disposal: Dispose of the sealed waste container through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.[1][2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7] This may include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[2][8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Disposal Considerations
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including unused product and cleaning supplies, in a dedicated, properly labeled, and sealed container.[1]
-
Regulations: Disposal must be conducted in accordance with all applicable local, state, and federal environmental regulations.[2]
-
Licensed Disposal: Entrust the final disposal to a licensed hazardous waste disposal company.[1]
By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
Spectroscopic data of 4-Bromothiazole (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Bromothiazole (CAS No: 34259-99-9), a vital heterocyclic compound in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₃H₂BrNS, with a molecular weight of approximately 164.03 g/mol .[1] The spectroscopic data presented below is critical for the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive NMR spectroscopic characterization of this compound has been reported by Uzelac and Rasmussen in The Journal of Organic Chemistry (2017). The following tables summarize the expected chemical shifts.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | ~8.9 | Doublet | ~2.0 |
| H-5 | ~7.7 | Doublet | ~2.0 |
Solvent: CDCl₃. Data is based on analogous compounds and the definitive characterization paper.
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| C-2 | ~152 |
| C-4 | ~120 |
| C-5 | ~125 |
Solvent: CDCl₃. Data is based on analogous compounds and the definitive characterization paper.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups. The data is typically acquired using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[1]
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Position (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Typical for heterocyclic aromatic protons.[2] |
| C=N Stretch | 1650 - 1550 | Medium | Characteristic of the thiazole ring. |
| C=C Stretch | 1600 - 1475 | Medium to Weak | Aromatic ring stretching vibrations.[2] |
| Fingerprint Region | 1300 - 700 | Strong to Medium | Complex vibrations, including C-H in-plane and out-of-plane bending. |
| C-Br Stretch | 690 - 515 | Strong to Medium | Characteristic absorption for a bromo-substituent.[2] |
Mass Spectrometry (MS)
Mass spectrometry of this compound is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio.[3]
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Ion | Relative Abundance | Notes |
| 163 | [M]⁺ (C₃H₂⁷⁹BrNS)⁺ | ~100% | Molecular ion with ⁷⁹Br isotope. |
| 165 | [M+2]⁺ (C₃H₂⁸¹BrNS)⁺ | ~98% | Molecular ion with ⁸¹Br isotope. |
Fragmentation patterns will depend on the ionization technique used (e.g., Electron Ionization).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: Solution-state ¹H and ¹³C NMR.
Sample Preparation:
-
Weigh approximately 15-25 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
-
Gently swirl the vial to ensure the compound is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Typically -2 to 12 ppm.
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) Spectroscopy.
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically in the mid-IR region (4000-400 cm⁻¹). A typical acquisition involves 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry.
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized in the ion source.
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation.
Instrumentation: A mass spectrometer with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight).
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion.
Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The data is analyzed to identify the molecular ion peaks and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Spectroscopic analysis workflow for this compound.
References
- 1. This compound | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]
An In-depth Technical Guide to the Solubility of 4-Bromothiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromothiazole, a heterocyclic compound with significant applications in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a robust framework for understanding and determining its solubility. This includes qualitative solubility predictions based on physicochemical principles, detailed experimental protocols for precise quantitative measurement, and an illustrative workflow for the solubility determination process.
Predicted Qualitative Solubility of this compound
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and experimental verification is crucial for obtaining precise solubility data.
| Solvent Classification | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of these solvents can engage in hydrogen bonding with the nitrogen atom of the thiazole ring, facilitating dissolution. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Moderate | The dipole-dipole interactions between the polar solvent and the polar this compound molecule are expected to promote solubility. |
| Non-Polar | Toluene, Hexane | Low to Insoluble | The significant difference in polarity between the non-polar solvent and the moderately polar this compound will likely hinder dissolution. |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
A reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[1] This protocol provides a step-by-step guide for quantifying the solubility of this compound in various organic solvents.
2.1. Materials
-
This compound (of known purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane) of analytical grade
-
Scintillation vials or sealed glass tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
2.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer within a thermostatically controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[2]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis of Solute Concentration:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
2.3. Calculation of Solubility
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the quantitative solubility of this compound in the specific organic solvent at the experimental temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
While readily available quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides researchers with a solid foundation for approaching this critical physicochemical parameter. The qualitative predictions offer a starting point for solvent selection, and the detailed experimental protocol for the shake-flask method empowers scientists to generate precise and reliable quantitative data. The systematic approach outlined herein is essential for applications in drug discovery, process development, and formulation science where a thorough understanding of solubility is paramount.
References
The Brominated Thiazole Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] The introduction of a bromine atom to this core structure significantly enhances its utility, providing a versatile handle for a wide array of chemical transformations and often contributing directly to the biological activity of the molecule. This technical guide provides an in-depth exploration of the discovery and history of brominated thiazoles, detailed experimental protocols for their synthesis and modification, a summary of their biological activities with quantitative data, and a visualization of their implication in key cellular signaling pathways.
Discovery and Historical Context
The journey into thiazole chemistry began in the late 19th century with the pioneering work of Arthur Hantzsch. In 1887, he reported the first synthesis of a thiazole ring by reacting an α-haloketone with a thioamide, a reaction now famously known as the Hantzsch thiazole synthesis.[2] This foundational method provided chemists with a reliable means to access the core thiazole structure, paving the way for the exploration of its derivatives.[2]
Initially, research focused on the synthesis and properties of the parent thiazole and its simple alkyl or aryl-substituted analogues. However, with the growing demand for more complex and functionally diverse molecules, particularly in the burgeoning field of medicinal chemistry, the strategic importance of halogenated heterocycles became increasingly apparent. Bromine, in particular, was recognized as a versatile synthetic handle, enabling a wide range of subsequent chemical transformations.
The latter half of the 20th century saw the advent of modern cross-coupling reactions, which unlocked the vast potential of brominated thiazoles. These reactions, which facilitate the formation of carbon-carbon and carbon-heteroatom bonds, propelled compounds like 2-bromothiazole, 4-bromothiazole, and 5-bromothiazole to the forefront of synthetic utility.[2][3] The ability to selectively introduce substituents at specific positions on the thiazole ring by leveraging the reactivity of the bromine atom has become a cornerstone in the synthesis of complex, multi-substituted thiazole-containing therapeutic agents and materials.[2][4]
Synthesis of Brominated Thiazoles
The synthesis of the complete family of bromothiazoles, including mono-, di-, and tri-brominated species, has been systematically optimized over the years.[4][5] Key methods include the Hantzsch synthesis for creating the thiazole ring itself, followed by direct bromination or sequential bromination and debromination steps.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis remains a widely used and high-yielding method for the preparation of the thiazole nucleus.[6][7] The reaction involves the condensation of an α-haloketone with a thioamide.[7]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
-
Materials: p-Bromoacetophenone, thiourea, iodine (catalyst), ethanol.
-
Procedure:
-
To a solution of p-bromoacetophenone (1 mmol) in ethanol (20 mL), add thiourea (1.2 mmol) and a catalytic amount of iodine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford 2-amino-4-(4-bromophenyl)thiazole.[8]
-
Direct Bromination of Thiazoles
Direct electrophilic bromination of the thiazole ring can be achieved using various brominating agents. The position of bromination is dependent on the substituents already present on the ring and the reaction conditions.
Experimental Protocol: Bromination of 2-Methylthiazole
-
Materials: 2-Methylthiazole, bromine, acetic acid.
-
Procedure:
-
Dissolve 2-methylthiazole (5 g) in acetic acid (10 c.c.).
-
Slowly add bromine (8 g) to the solution while stirring and maintaining the temperature below 30°C.
-
Allow the mixture to stand overnight at room temperature.
-
Pour the reaction mixture onto crushed ice and neutralize with sodium bicarbonate solution.
-
The separated bromo-compound is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting 2-methyl-5-bromothiazole can be purified by distillation.[9]
-
Sequential Bromination-Debromination
For the synthesis of specific brominated isomers that are not easily accessible through direct bromination, sequential bromination-debromination strategies are employed.[4][5] This involves the exhaustive bromination of a thiazole derivative followed by selective removal of bromine atoms using organometallic reagents or other reducing agents.[1]
Characterization of Brominated Thiazoles
The structural elucidation of brominated thiazoles is routinely performed using a combination of spectroscopic techniques.
Experimental Protocol: NMR Spectroscopic Characterization
-
Sample Preparation: Dissolve approximately 5-10 mg of the brominated thiazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum. The chemical shifts (δ) of the thiazole ring protons are typically observed in the aromatic region (7.0-9.0 ppm).
-
The multiplicity (singlet, doublet, etc.) and coupling constants (J) provide information about the substitution pattern on the thiazole ring.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum. The carbon atoms of the thiazole ring typically appear in the range of 110-170 ppm.
-
The carbon atom attached to the bromine will show a characteristic chemical shift.[2]
-
-
Data Analysis: The obtained spectra are processed (Fourier transformation, phase correction, and baseline correction) and analyzed to confirm the structure of the synthesized brominated thiazole.[2]
Applications in Drug Development
The bromine atom on the thiazole ring serves as a crucial synthetic handle for the introduction of various functional groups through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][10][11] This has enabled the synthesis of a vast library of thiazole derivatives with diverse pharmacological activities.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Brominated Thiazole
-
Materials: Brominated thiazole derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), base (e.g., K₂CO₃, 2.0 eq), anhydrous solvent (e.g., 1,4-dioxane/water).
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the brominated thiazole, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with stirring (typically at 80-110°C) for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.[10][12]
-
Biological Activities and Quantitative Data
Brominated thiazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties. The bromine atom can contribute to the activity through various mechanisms, such as forming halogen bonds with biological targets or by influencing the overall electronic properties and bioavailability of the molecule.
Antimicrobial Activity
The presence of a bromine atom on a thiazole-containing scaffold has been shown to be essential for potent antimicrobial activity in some cases.
| Compound ID | Organism | Activity | Value | Reference |
| Thiazole Derivative 46 | Various Bacteria | MIC | 46.9-93.7 µg/mL | [13] |
| Various Fungi | MIC | 5.8-7.8 µg/mL | [13] | |
| 4-(4-bromophenyl)-thiazol-2-amine derivative p2 | Various Bacteria & Fungi | Promising antimicrobial activity | Comparable to Norfloxacin and Fluconazole | [8] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative p3 | Various Bacteria & Fungi | Promising antimicrobial activity | Comparable to Norfloxacin and Fluconazole | [8] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative p4 | Various Bacteria & Fungi | Promising antimicrobial activity | Comparable to Norfloxacin and Fluconazole | [8] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative p6 | Various Bacteria & Fungi | Promising antimicrobial activity | Comparable to Norfloxacin and Fluconazole | [8] |
Anticancer Activity
Numerous studies have highlighted the potential of brominated thiazoles as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.
| Compound ID | Cell Line | Activity | Value (µM) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative p2 | MCF7 (Breast Cancer) | IC₅₀ | 10.5 | [8] |
| 5-Fluorouracil (Standard) | MCF7 (Breast Cancer) | IC₅₀ | 5.2 | [8] |
| Thiazole Derivative 4c | HCT-116 (Colon Cancer) | IC₅₀ | 3.80 ± 0.80 | [14] |
| HT-29 (Colon Cancer) | IC₅₀ | 7.24 ± 0.62 | [14] | |
| HepG2 (Liver Cancer) | IC₅₀ | 2.94 ± 0.62 | [14] | |
| Thiazole Derivative 4d | HCT-116 (Colon Cancer) | IC₅₀ | 3.65 ± 0.90 | [14] |
| HT-29 (Colon Cancer) | IC₅₀ | 4.13 ± 0.51 | [14] | |
| HepG2 (Liver Cancer) | IC₅₀ | 2.31 ± 0.43 | [14] | |
| Thiazole Derivative 8c | HCT-116 (Colon Cancer) | IC₅₀ | 3.16 ± 0.90 | [14] |
| HT-29 (Colon Cancer) | IC₅₀ | 3.47 ± 0.79 | [14] | |
| HepG2 (Liver Cancer) | IC₅₀ | 4.57 ± 0.85 | [14] | |
| Phthalimide derivative 5b | MCF-7 (Breast Cancer) | IC₅₀ | 0.2 ± 0.01 | [8] |
| Phthalimide derivative 5k | MDA-MB-468 (Breast Cancer) | IC₅₀ | 0.6 ± 0.04 | [8] |
| Phthalimide derivative 5g | PC-12 (Pheochromocytoma) | IC₅₀ | 0.43 ± 0.06 | [8] |
Signaling Pathways and Mechanisms of Action
The anticancer activity of many thiazole derivatives, including brominated analogues, is often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[15]
Kinase Inhibition
A prominent mechanism of action for many thiazole-containing anticancer agents is the inhibition of protein kinases.[16][17] Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases, is a prime example of a clinically successful drug featuring a 2-aminothiazole scaffold.[10][18]
Caption: Inhibition of Src Kinase Signaling by a Brominated Thiazole Derivative.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Thiazole derivatives have been shown to inhibit this pathway at various nodes.[15]
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Induction of Apoptosis
Many cytotoxic anticancer agents, including some brominated thiazoles, exert their effects by inducing programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway.
Experimental Workflow for Synthesis and Evaluation
The discovery and development of novel brominated thiazole-based drugs follow a structured workflow, from initial synthesis to biological evaluation.
Caption: General Experimental Workflow for Drug Discovery with Brominated Thiazoles.
Conclusion
Brominated thiazoles have a rich history rooted in the foundational work of Hantzsch and have evolved into indispensable building blocks in modern medicinal chemistry. Their facile synthesis, versatile reactivity in cross-coupling reactions, and intrinsic biological activities make them a highly attractive scaffold for the development of novel therapeutics. The continued exploration of their synthesis and biological evaluation, guided by a deeper understanding of their interactions with key signaling pathways, promises to yield a new generation of potent and selective drugs for a range of diseases, from infectious agents to cancer. This technical guide provides a solid foundation for researchers to delve into this exciting and promising area of drug discovery.
References
- 1. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dasatinib targets c-Src kinase in cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 18. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Methodological & Application
Application Notes and Protocols for 4-Bromothiazole in Medicinal Chemistry
Introduction
4-Bromothiazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1] Its unique structure, featuring a bromine atom at the C4 position of the thiazole ring, provides a reactive handle for various chemical transformations, making it highly valuable in medicinal chemistry and drug discovery.[1][2] The thiazole moiety itself is a privileged scaffold found in numerous pharmaceuticals, known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[3][4][5] The bromine atom acts as an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functional groups and the construction of complex molecular architectures.[2] Consequently, this compound is a key intermediate in the development of novel therapeutic agents.[1][6]
Application Notes
Synthesis of Potent Antimicrobial Agents
The this compound scaffold is integral to the development of new antimicrobial compounds, a critical area of research given the rise of drug-resistant pathogens.[1][7] Derivatives synthesized from this compound have demonstrated significant activity against various bacterial and fungal strains.[1]
A notable series of 4-(4-bromophenyl)-thiazol-2-amine derivatives has been synthesized and evaluated for in vitro antimicrobial activity.[8] These compounds showed promising results comparable to standard drugs like norfloxacin and fluconazole.[7] The data highlights the potential of this class of compounds in combating microbial infections.[7][8]
Table 1: In Vitro Antimicrobial Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives [7]
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| 43a | S. aureus | 16.1 |
| 43a | E. coli | 16.1 |
| 43c | B. subtilis | 28.8 |
Data sourced from a study by Deepika Sharma et al., demonstrating potent antimicrobial activity.[7]
Development of Novel Enzyme Inhibitors
Thiazole derivatives are known to be effective enzyme inhibitors, and this compound serves as a key starting material for their synthesis.[1][9] Research has shown that 2-amino-4-(4-bromophenyl)thiazole is a potent inhibitor of several metabolic enzymes, including human carbonic anhydrase (hCA) isoenzymes and cholinesterases (AChE and BChE), which are relevant targets for various diseases.[9]
Table 2: Enzyme Inhibition Profile of 2-amino-4-(4-bromophenyl)thiazole [9]
| Target Enzyme | Inhibition Constant (Kᵢ) (µM) |
|---|---|
| hCA II | 0.124 ± 0.017 |
| AChE | 0.129 ± 0.030 |
| BChE | 0.083 ± 0.041 |
These low Kᵢ values indicate strong inhibitory potential against key metabolic enzymes.[9]
Application in Anticancer Drug Discovery
The this compound framework has also been utilized in the synthesis of compounds with potential anticancer activity.[8] For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine were evaluated for their in vitro activity against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7), demonstrating the utility of this scaffold in developing new chemotherapeutic agents.[8] The ability to easily diversify the structure through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) to optimize anticancer potency.[3]
Use in Synthesizing Neurologically Active Agents
This compound and its derivatives have shown potential in the development of agents targeting the central nervous system. It has been identified as a potent antagonist of the metabotropic glutamate receptor, suggesting its utility in treating neurodegeneration.[10] Furthermore, it has been used as a key reacting partner in the synthesis of mGlu5 antagonists like MTEP, which are important tools for studying neurological pathways.[11]
Core Synthetic Protocols & Visualizations
The synthetic versatility of this compound is best demonstrated through its application in various palladium-catalyzed cross-coupling reactions. These methods form the cornerstone of its utility in medicinal chemistry.
Caption: Synthetic utility of this compound in key cross-coupling reactions.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2,4-dibromothiazole via a lithium-bromine exchange followed by quenching with methanol.[6]
Materials:
-
2,4-dibromothiazole
-
Anhydrous diethyl ether
-
n-Butyllithium (n-BuLi) solution (15% in hexane)
-
Methanol
-
Silica gel
-
Hexane/Ethyl acetate solvent mixture
Procedure:
-
Dissolve 2,4-dibromothiazole (10.0 g, 41.2 mmol) in anhydrous diethyl ether (210 mL) in a dry reaction vessel.[6]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[6]
-
Slowly add n-butyllithium solution (28.3 mL, 45.3 mmol, 1.1 eq) dropwise while maintaining the temperature at -78 °C.[6]
-
Stir the reaction mixture at -78 °C for 30 minutes after the addition is complete.[6]
-
Slowly add methanol (3.3 mL, 82.3 mmol, 2.0 eq) to quench the reaction.[6]
-
Allow the reaction mixture to gradually warm to room temperature over 16 hours.[6]
-
Filter the mixture through a pad of silica gel, washing the pad with a hexane/ethyl acetate (2:1) solvent mixture.[6]
-
Combine the filtrate and washings and concentrate under reduced pressure to yield this compound.[6]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This generalized protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid to form a C-C bond.[3]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the this compound derivative, the arylboronic acid, and the base.[3]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.[3]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst.[3]
-
Reaction: Stir the mixture at the desired temperature (typically 80–110 °C) for 2–24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 4-arylthiazole product.[3]
Protocol 3: Sonogashira Cross-Coupling
This protocol details the Sonogashira coupling of a this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a C(sp)-C(sp²) bond.[12]
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.
Materials:
-
This compound derivative (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (3.0 eq)
-
Anhydrous solvent (e.g., Toluene, THF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the this compound derivative, palladium catalyst, and copper(I) iodide.[12]
-
Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[12]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 40–80 °C). Monitor the reaction progress by TLC or LC-MS.[12]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine salts.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
Protocol 4: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N bond formation between a this compound and a primary or secondary amine.[13][14]
Materials:
-
This compound derivative (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP) (4-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.4 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
Catalyst Pre-formation (Optional but recommended): In a glovebox or under an inert atmosphere, stir the palladium source and the phosphine ligand in the anhydrous solvent for 10-15 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst (or to a new dry flask), add the base, the this compound derivative, and the amine.
-
Inert Atmosphere: Ensure the reaction vessel is sealed and maintained under a positive pressure of nitrogen or argon.
-
Reaction Conditions: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for 4-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography to isolate the 4-aminothiazole product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 34259-99-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 34259-99-9 [chemicalbook.com]
- 7. jchemrev.com [jchemrev.com]
- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 34259-99-9 | FB10594 | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Synthesis of 4-Bromothiazole Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 4-bromothiazole derivatives, a promising scaffold in medicinal chemistry. The unique chemical properties of the this compound moiety make it a valuable building block for the development of novel therapeutic agents across various disease areas, including oncology and infectious diseases.
Introduction
The thiazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds and FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding, and hydrophobic and aromatic interactions allows for effective binding to a wide range of biological targets. The introduction of a bromine atom at the 4-position of the thiazole ring offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.[3] This document outlines the synthesis of this compound derivatives and their application in the discovery of novel drug candidates, with a focus on their potential as anticancer and antimicrobial agents.
Data Presentation
Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| p2 | N-(4-Hydroxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | MCF-7 (Breast) | 10.5 | [4] |
| 4b | 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one | MCF-7 (Breast) | 31.5 ± 1.91 | [4] |
| 4b | 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one | HepG2 (Liver) | 51.7 ± 3.13 | [4] |
| 5b | (E)-N'-(4-bromobenzylidene)-4-(4-bromophenyl)thiazole-2-carbohydrazide | MCF-7 (Breast) | 0.48 ± 0.03 | [5] |
| 5b | (E)-N'-(4-bromobenzylidene)-4-(4-bromophenyl)thiazole-2-carbohydrazide | A549 (Lung) | 0.97 ± 0.13 | [5] |
Antimicrobial Activity of this compound Derivatives
The following table presents the in vitro antimicrobial activity of selected this compound derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Structure | Microorganism | MIC (µM) | Reference |
| p2 | N-(4-Hydroxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | S. aureus | 16.1 | [4] |
| p2 | N-(4-Hydroxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | E. coli | 16.1 | [4] |
| p3 | N-(4-(Dimethylamino)benzylidene)-4-(4-bromophenyl)thiazol-2-amine | A. niger | 16.2 | [4] |
| p6 | 1-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)naphthalen-2-ol | C. albicans | 15.3 | [4] |
| 23p | 5-(4-Methoxyphenyl)-N'-(4-bromobenzylidene)-1,3,4-thiadiazole-2-carbohydrazide | S. epidermidis | 31.25 µg/mL | [2] |
| 23p | 5-(4-Methoxyphenyl)-N'-(4-bromobenzylidene)-1,3,4-thiadiazole-2-carbohydrazide | M. luteus | 15.63 µg/mL | [2] |
Experimental Protocols
Synthesis of 4-(4-Bromophenyl)thiazol-2-amine (Intermediate)
This protocol describes the Hantzsch thiazole synthesis for the preparation of the key intermediate, 4-(4-bromophenyl)thiazol-2-amine.[1][4]
Materials:
-
p-Bromoacetophenone
-
Thiourea
-
Iodine
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in ethanol.
-
Reflux the reaction mixture for 11-12 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with diethyl ether to remove any unreacted p-bromoacetophenone and iodine.[1]
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried to yield 4-(4-bromophenyl)thiazol-2-amine.
Synthesis of N-(Substituted-benzylidene)-4-(4-bromophenyl)thiazol-2-amine Derivatives (e.g., p2)
This protocol outlines the synthesis of Schiff base derivatives from the 4-(4-bromophenyl)thiazol-2-amine intermediate.[4]
Materials:
-
4-(4-Bromophenyl)thiazol-2-amine
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde for p2)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve 4-(4-bromophenyl)thiazol-2-amine (0.01 mol) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (0.01 mol) and a catalytic amount of glacial acetic acid to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
In Vitro Anticancer Activity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[4]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Synthesized this compound derivatives
-
5-Fluorouracil (positive control)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well microtiter plates
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and the positive control. Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Visualizations
Drug Discovery Workflow for Kinase Inhibitors
The following diagram illustrates a typical workflow for the discovery and development of kinase inhibitors, starting from initial screening to lead optimization.
Caption: A generalized workflow for kinase inhibitor drug discovery.
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of mitosis, and their overexpression is linked to various cancers. This compound derivatives have been identified as potential inhibitors of this pathway.[3]
Caption: Simplified Aurora kinase signaling pathway and the inhibitory action of this compound derivatives.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: 4-Bromothiazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromothiazole is a pivotal heterocyclic building block in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its strategic importance lies in the presence of a bromine atom at the 4-position of the thiazole ring, which serves as a versatile handle for a wide array of synthetic transformations. This reactivity, coupled with the inherent biological significance of the thiazole scaffold, makes this compound an invaluable precursor in the development of novel pharmaceuticals and functional materials. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document provides detailed application notes, experimental protocols, and an overview of the biological relevance of molecules synthesized using this compound.
Synthetic Applications: Cross-Coupling Reactions
The bromine atom in this compound is readily displaced in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions provide efficient routes to a diverse range of substituted thiazoles.
Workflow for Cross-Coupling Reactions with this compound
Caption: General workflow for palladium-catalyzed cross-coupling reactions using this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., a mixture of toluene and water). This is followed by the addition of a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 0.02-0.05 eq.).[2]
-
Reaction: Stir the mixture at a specified temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 4-arylthiazole.[2]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 (Typical) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 16 | 80-90 (Typical) |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 (Typical) |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of this compound with organostannane reagents. This method is particularly useful for creating carbon-carbon bonds with a variety of organic groups.[3][4]
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq.) and the organostannane reagent (e.g., tributyl(vinyl)tin, 1.1 eq.) in an anhydrous solvent such as toluene or DMF.[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture (typically between 80-110 °C) and stir under argon. Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[5]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Quantitative Data for Stille Coupling
| Entry | Organostannane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(Tributylstannyl)thiazole | Pd(PPh₃)₄ | Toluene | 110 | 12 | 58-62 | [6] |
| 2 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | 58-62 | [6] |
| 3 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | 58-62 | [6] |
Negishi Coupling
The Negishi coupling utilizes organozinc reagents to couple with this compound, catalyzed by a palladium or nickel complex. This reaction is known for its high functional group tolerance.[7][8]
Experimental Protocol: General Procedure for Negishi Coupling
-
Preparation of Organozinc Reagent: Prepare the organozinc reagent by reacting the corresponding organic halide with activated zinc dust.[9]
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, add this compound (1.1 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) in an anhydrous solvent like THF.
-
Coupling Reaction: Add the freshly prepared organozinc reagent to the flask containing this compound and the catalyst. Heat the reaction mixture to reflux and monitor its progress by TLC.[9]
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Quantitative Data for Negishi Coupling
| Entry | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Alkyl-4-thiazolylzinc chloride | PdCl₂(PPh₃)₂ | THF | Reflux | 12 | 88-97 | [6] |
| 2 | Phenylzinc chloride | Pd(dppf)Cl₂ | THF | 60 | 16 | 65-85 | [10] |
| 3 | n-Butylzinc chloride | Pd(dppf)Cl₂ | THF | 60 | 16 | 65-85 | [10] |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst.[11][12][13]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).[14]
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, 2-3 eq.) and the terminal alkyne (1.1-1.5 eq.) via syringe.[14]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction's progress by TLC or LC-MS.[14]
-
Work-up: Once complete, cool the reaction mixture. Dilute with a suitable organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Dry the organic layer, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 80-90 (Typical) |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 70 | 10 | 75-85 (Typical) |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ / CuI | DBU | Toluene | 80 | 12 | 85-95 (Typical) |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Biological Relevance of this compound Derivatives
Derivatives of this compound are of significant interest in drug discovery due to their wide range of biological activities.
Anticancer Activity
Many thiazole-containing compounds exhibit potent anticancer properties by targeting various biological pathways crucial for tumor growth and survival.[15][16]
-
Kinase Inhibition: Thiazole derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer.[15][16][17] For instance, they can target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[18] Inhibition of VEGFR-2 signaling can thus suppress tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
-
Tubulin Polymerization Inhibition: Some thiazole derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization.[19] Microtubules are essential components of the cytoskeleton involved in cell division. Their disruption leads to cell cycle arrest and apoptosis, making them an attractive target for cancer therapy.[19][20][21]
Caption: Disruption of microtubule polymerization by thiazole-based inhibitors.
Anti-inflammatory Activity
Thiazole derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[22][23][24][25] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.
Caption: Dual inhibition of COX and LOX pathways by thiazole derivatives.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in a range of robust cross-coupling reactions provides access to a vast chemical space of substituted thiazoles. The resulting compounds are of significant interest to the pharmaceutical industry, demonstrating promising activities against cancer, inflammation, and microbial infections. The detailed protocols and data presented herein serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of novel thiazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scbt.com [scbt.com]
- 22. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. athmicbiotech.com [athmicbiotech.com]
- 24. Frontiers | The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay [frontiersin.org]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Bromothiazole in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. Thiazole derivatives have been identified as a promising class of compounds with potent antifungal activity. Among the various synthetic precursors, 4-bromothiazole serves as a versatile and crucial building block for the development of novel antifungal agents. Its unique chemical structure allows for diverse modifications at the C4 position, enabling the exploration of structure-activity relationships (SAR) and the optimization of antifungal potency. This document provides detailed application notes and experimental protocols for the synthesis of antifungal agents utilizing this compound and its derivatives, along with a summary of their biological activities.
The primary mechanism of action for many thiazole-based antifungal agents involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Key Synthetic Applications of this compound Derivatives
This compound is a valuable starting material for introducing various substituents at the 4-position of the thiazole ring, which has been shown to be critical for antifungal activity. Common synthetic strategies include the Hantzsch thiazole synthesis to create the core ring structure, followed by functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to introduce aryl or heteroaryl groups at the C4 position.
General Synthetic Workflow
The synthesis of antifungal agents from this compound derivatives often follows a multi-step process. A generalized workflow is depicted below, starting from the synthesis of a substituted thiazole, followed by further modifications to enhance its biological activity.
Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for the synthesis of thiazole derivatives with antifungal activity.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of a foundational 2-aminothiazole derivative, which can be further modified.
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Diethyl ether
-
Ammonium hydroxide solution
-
Methanol
Procedure:
-
In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).
-
Reflux the mixture for 12 hours.
-
After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.
-
Allow the mixture to cool to room temperature and then pour it into an ammonium hydroxide solution.
-
Filter the crude product and recrystallize it from methanol to obtain 2-amino-4-phenylthiazole.
Protocol 2: Synthesis of 2-Hydrazinyl-4-phenyl-1,3-thiazole Derivatives
This protocol outlines the synthesis of 2-hydrazinyl-thiazole derivatives, which have shown promising anti-Candida activity.[1]
Materials:
-
Substituted phenacyl bromide (1 mmol)
-
Thiosemicarbazide (1.2 mmol)
-
Ethanol (20 mL)
Procedure:
-
Dissolve the substituted phenacyl bromide in ethanol.
-
Add thiosemicarbazide to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction mixture and collect the precipitate by filtration.
-
Wash the precipitate with cold ethanol and dry it to obtain the desired 2-hydrazinyl-4-phenyl-1,3-thiazole derivative.
Data Presentation
The antifungal activity of synthesized thiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the antifungal activities of representative thiazole derivatives against various fungal strains.
Table 1: Antifungal Activity of 4-Phenyl-1,3-thiazole and 2-Hydrazinyl-4-phenyl-1,3-thiazole Derivatives against Candida albicans ATCC 10231 [1]
| Compound | R | MIC (µg/mL) | MFC (µg/mL) |
| 4a | -H | 62.5 | 125 |
| 4b | -CH₃ | 31.25 | 62.5 |
| 4c | -Cl | 31.25 | 62.5 |
| 4d | -Br | 62.5 | 125 |
| 7a | -H | 3.9 | 7.8 |
| 7b | -CH₃ | 3.9 | 7.8 |
| 7c | -Cl | 3.9 | 7.8 |
| 7d | -Br | 7.8 | 15.6 |
| Fluconazole | - | 15.62 | 31.25 |
Table 2: Antifungal Activity of (2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivatives against Clinical Isolates of Candida albicans [4]
| Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| T1 | 0.015–3.91 | 0.48 | 0.98 |
| T2 | 0.008–0.98 | 0.12 | 0.24 |
| T3 | 0.008–0.98 | 0.12 | 0.24 |
| T4 | 0.008–0.98 | 0.12 | 0.48 |
| T5 | 0.015–3.91 | 0.98 | 1.95 |
| T6 | 0.015–3.91 | 0.98 | 1.95 |
| T7 | 0.48–7.81 | 1.95 | 3.91 |
| T8 | 0.015–3.91 | 0.48 | 0.98 |
| T9 | 0.015–3.91 | 0.48 | 0.98 |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Many thiazole-based antifungal agents target the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. A key enzyme in this pathway is lanosterol 14α-demethylase (CYP51), which catalyzes the conversion of lanosterol to ergosterol precursors.[1][2][3] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately causing fungal cell death.
References
- 1. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 4. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Bromothiazole in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromothiazole is a versatile heterocyclic building block utilized in the synthesis of various biologically active molecules, including agrochemicals. The thiazole scaffold is a prominent feature in a range of commercial pesticides and fungicides due to its ability to interact with biological targets in pests and pathogens. The bromine atom at the 4-position of the thiazole ring serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of novel crop protection agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical scaffolds. The protocols focus on key carbon-carbon bond-forming reactions that allow for the elaboration of the this compound core into more complex structures with potential fungicidal, insecticidal, or herbicidal properties.
Application Notes
The primary application of this compound in agrochemical synthesis is as a key intermediate for the introduction of a thiazole moiety into a target molecule. The C-Br bond at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are widely used in the agrochemical industry for their reliability and functional group tolerance.
Key Synthetic Applications:
-
Fungicide Synthesis: The thiazole ring is a core component of several fungicides. This compound can be used to synthesize precursors to active ingredients that target fungal metabolic pathways.
-
Insecticide Synthesis: By functionalizing the 4-position, novel neonicotinoid analogues or other insecticidal compounds can be accessed.
-
Herbicide Synthesis: The thiazole moiety can be incorporated into molecules designed to inhibit plant-specific enzymes, leading to herbicidal activity.
The reactivity of the bromine atom allows for the systematic modification of the substituent at the 4-position, which is crucial for optimizing the biological activity, selectivity, and physicochemical properties of the final agrochemical product.
Experimental Protocols
The following are detailed protocols for key cross-coupling reactions of this compound, which are fundamental to its application in agrochemical synthesis.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Arylthiazoles
This reaction is used to form a carbon-carbon bond between this compound and an aryl or heteroaryl boronic acid. The resulting 4-arylthiazole scaffold is a common motif in bioactive molecules.
Reaction Scheme:
Detailed Protocol:
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst and the solvent.
-
Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-arylthiazole.
-
Sonogashira Cross-Coupling for the Synthesis of 4-Alkynylthiazoles
This protocol describes the coupling of this compound with a terminal alkyne to introduce an alkynyl moiety, a versatile functional group for further transformations.
Reaction Scheme:
Detailed Protocol:
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Base (e.g., Triethylamine, 3.0 eq)
-
Solvent (e.g., Anhydrous THF)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-alkynylthiazole.
-
Heck Cross-Coupling for the Synthesis of 4-Alkenylthiazoles
The Heck reaction enables the synthesis of 4-alkenylthiazoles by coupling this compound with an alkene.
Reaction Scheme:
Detailed Protocol:
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., Styrene, 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq)
-
Ligand (e.g., PPh₃, 0.04 eq)
-
Base (e.g., Triethylamine, 2.0 eq)
-
Solvent (e.g., Anhydrous DMF)
-
Sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a sealable reaction tube, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the base, and the alkene.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to afford the 4-alkenylthiazole.
-
Data Presentation
The following tables summarize representative quantitative data for the cross-coupling reactions of bromothiazole derivatives, providing an indication of expected yields.
Table 1: Representative Yields for Suzuki-Miyaura Cross-Coupling of Bromothiazoles
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 75-85 |
Table 2: Representative Yields for Sonogashira Cross-Coupling of Bromothiazoles
| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DiPEA | DMF | 85-95 |
| 3 | 1-Hexyne | PdCl₂(MeCN)₂ | CuI | Et₃N | Acetonitrile | 70-80 |
Table 3: Representative Yields for Heck Cross-Coupling of Bromothiazoles
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 70-80 |
| 2 | Ethyl acrylate | PdCl₂ | P(o-tol)₃ | NaOAc | DMA | 65-75 |
| 3 | 1-Octene | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 60-70 |
Mandatory Visualization
The following diagrams illustrate the synthetic workflows described in the protocols.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Caption: Sonogashira Cross-Coupling Workflow.
Caption: Heck Cross-Coupling Workflow.
Caption: General Synthetic Pathway to Agrochemicals.
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of biologically active compounds. The functionalization of this heterocyclic core is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a robust strategy for the arylation of the thiazole nucleus. This document provides detailed application notes and protocols for the Suzuki coupling of 4-bromothiazole with various arylboronic acids, a key transformation for the synthesis of 4-arylthiazole derivatives. These derivatives are of significant interest in drug discovery, with applications in oncology, inflammation, and infectious diseases.
General Reaction Scheme
The Suzuki coupling reaction facilitates the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.
Figure 1: General scheme for the Suzuki coupling of this compound.
Applications in Drug Development
The 4-arylthiazole motif is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. The ability to readily synthesize a library of 4-arylthiazoles via Suzuki coupling allows for the systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties.
Key therapeutic areas for 4-arylthiazole derivatives include:
-
Oncology: Many 4-arylthiazole derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. For instance, they have been shown to inhibit kinases such as p38 MAP kinase, Epidermal Growth Factor Receptor (EGFR), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] The 4-aryl substituent can be modified to achieve selective inhibition of a specific kinase, leading to the development of targeted cancer therapies.
-
Anti-inflammatory Agents: Compounds containing the 4-arylthiazole scaffold have demonstrated significant anti-inflammatory properties. By inhibiting key signaling pathways, such as the p38 MAP kinase pathway, these compounds can modulate the production of pro-inflammatory cytokines like TNF-α.[1] This makes them attractive candidates for the treatment of inflammatory diseases such as rheumatoid arthritis.
-
Antimicrobial Agents: The thiazole core itself is present in many antimicrobial agents. The introduction of various aryl groups at the 4-position can lead to the discovery of new compounds with enhanced activity against a range of bacterial and fungal pathogens.
Data Presentation: Suzuki Coupling of this compound with Arylboronic Acids
The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of this compound with a variety of arylboronic acids. This data provides a starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 6 | 88 |
| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 100 | 16 | 75 |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 10 | 80 |
| 6 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 95 | 12 | 78 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Reaction vessel (e.g., Schlenk tube, round-bottom flask)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (e.g., 5 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (6-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylthiazole.
Detailed Protocol: Synthesis of 4-(4-Methoxyphenyl)thiazole
This protocol provides a specific example for the synthesis of a 4-arylthiazole derivative.
Procedure:
-
To a 50 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.64 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and cesium carbonate (6.52 g, 20 mmol).
-
The tube is sealed, evacuated, and backfilled with argon three times.
-
Anhydrous 1,4-dioxane (20 mL) is added via syringe, followed by the addition of Pd(dppf)Cl₂ (245 mg, 0.3 mmol, 3 mol%).
-
The reaction mixture is stirred at 90 °C for 8 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (2 x 30 mL) and brine (30 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield 4-(4-methoxyphenyl)thiazole as a white solid.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for the Suzuki coupling of this compound.
References
Application Notes and Protocols for Heck Coupling of 4-Bromothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Heck coupling of 4-bromothiazole with various alkenes. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of diverse substituted thiazole derivatives which are of significant interest in medicinal chemistry and materials science. The following sections detail reaction conditions, experimental procedures, and include a generalized workflow for this important transformation.
Introduction to the Heck Coupling of this compound
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide, in this case, this compound, with an alkene to form a substituted alkene.[1][2] This reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product and regenerate the active catalyst.[3]
Key components of a successful Heck coupling reaction include the palladium source, a ligand, a base, and a suitable solvent. The choice of these components can significantly influence the reaction yield, selectivity, and reaction time.[2][4]
Generalized Heck Coupling Workflow
The following diagram illustrates a generalized workflow for the Heck coupling of this compound.
Caption: Generalized workflow for the Heck coupling of this compound.
Experimental Protocols
Below are detailed protocols for the Heck coupling of this compound with representative alkenes: an aryl alkene (styrene) and an electron-deficient alkene (n-butyl acrylate). A microwave-assisted protocol is also provided for accelerated reaction times.
Protocol 1: Heck Coupling of this compound with Styrene
This protocol is adapted from general procedures for the Heck coupling of aryl bromides.[4]
Table 1: Reaction Conditions for Heck Coupling of this compound with Styrene
| Parameter | Condition |
| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Catalyst Loading | 1 mol% |
| Ligand | Triphenylphosphine (PPh₃) |
| Ligand Loading | 2 mol% |
| Base | Potassium carbonate (K₂CO₃) |
| Base Equivalents | 2.0 |
| Solvent | N,N-Dimethylformamide (DMF) / H₂O (1:1) |
| Temperature | 80 °C |
| Reaction Time | 4 hours |
| Alkene | Styrene (1.5 equivalents) |
| Expected Yield | Good to excellent |
Procedure:
-
To a Schlenk tube, add palladium(II) acetate (0.01 mmol), triphenylphosphine (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound (1.0 mmol), styrene (1.5 mmol), and the DMF/H₂O solvent mixture (e.g., 6 mL total).
-
Heat the reaction mixture at 80 °C with stirring for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-styrylthiazole.
Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate
This protocol is based on established methods for the Heck coupling of aryl halides with acrylates.[5][6]
Table 2: Reaction Conditions for Heck Coupling of this compound with n-Butyl Acrylate
| Parameter | Condition |
| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Catalyst Loading | 1.4 mol% |
| Base | Potassium carbonate (K₂CO₃) |
| Base Equivalents | 2.0 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100 °C |
| Reaction Time | 20 hours |
| Alkene | n-Butyl acrylate (1.0 equivalent) |
| Expected Yield | Good to excellent |
Procedure:
-
In a reaction vessel, combine palladium(II) acetate (0.014 mmol) and potassium carbonate (2.0 mmol).
-
Under an inert atmosphere, add this compound (1.0 mmol), n-butyl acrylate (1.0 mmol), and DMF.
-
Heat the mixture to 100 °C and stir for 20 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, perform an aqueous workup as described in Protocol 1.
-
Purify the residue by column chromatography to yield the corresponding (E)-butyl 3-(thiazol-4-yl)acrylate.
Protocol 3: Microwave-Assisted Heck Coupling of this compound
Microwave irradiation can significantly reduce reaction times in Heck couplings.[1] This protocol is a general adaptation for the reaction of this compound.
Table 3: Microwave-Assisted Heck Coupling Conditions
| Parameter | Condition |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Catalyst Loading | 3 mol% |
| Base | Triethylamine (Et₃N) |
| Base Equivalents | 3.0 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Microwave Power | 100-300 W |
| Temperature | 120-150 °C |
| Reaction Time | 10-30 minutes |
| Alkene | Alkene (1.2-1.5 equivalents) |
| Expected Yield | Good to excellent |
Procedure:
-
In a microwave-safe reaction vial, add this compound (1.0 mmol), the desired alkene (1.2-1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and triethylamine (3.0 mmol).
-
Add DMF as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140 °C) for 10-30 minutes.
-
After the reaction is complete, cool the vial to a safe temperature.
-
Perform an aqueous workup and purification as described in the previous protocols.
Signaling Pathway Diagram
The catalytic cycle of the Heck reaction is a fundamental concept for understanding this transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. Heck Reaction—State of the Art [mdpi.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formation and Use of 4-Thiazolyl Grignard Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical data for the formation of Grignard reagents from 4-bromothiazole, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented is intended to guide researchers in the successful preparation and application of this versatile organometallic reagent.
Introduction
The thiazole ring is a prominent scaffold in a multitude of biologically active molecules and approved drugs, including the antiretroviral agent Ritonavir and the anti-cancer drug Dasatinib.[1][2] The functionalization of the thiazole nucleus is, therefore, of significant interest in medicinal chemistry and drug development. The formation of a Grignard reagent at the 4-position of the thiazole ring opens up a versatile pathway for introducing a wide range of substituents through carbon-carbon bond formation.[3]
However, the preparation of Grignard reagents from heteroaromatic halides such as this compound can be challenging due to the inherent reactivity of the heterocyclic ring.[3] This document outlines two primary methods for the synthesis of 4-thiazolylmagnesium bromide: the direct reaction with magnesium metal and the more contemporary halogen-magnesium exchange reaction. Particular attention is given to the use of "turbo Grignard" reagents, which offer significant advantages in terms of efficiency and functional group tolerance.[4][5]
Methods for Grignard Reagent Formation
There are two principal methods for the preparation of 4-thiazolyl Grignard reagents:
-
Direct Insertion of Magnesium: This classic method involves the reaction of this compound with magnesium turnings.[6] Activation of the magnesium surface is often necessary to initiate the reaction.[3]
-
Halogen-Magnesium Exchange: This method utilizes a pre-formed Grignard reagent, typically isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl), to undergo a halogen exchange with this compound. This approach is often faster, more regioselective, and tolerates a wider range of functional groups.[4]
Protocol 1: Direct Reaction with Magnesium (Entrainment Method)
This protocol describes the formation of 4-thiazolylmagnesium bromide via the direct reaction of this compound with magnesium turnings, using an entrainment agent to facilitate the reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Ethyl bromide (entrainment agent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Dry glassware and inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (nitrogen or argon).
-
Activation of Magnesium: Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible, then allow it to cool.
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium turnings. Add a small portion of ethyl bromide to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Grignard Formation: Once the reaction has initiated, add a solution of this compound (1.0 equivalent) and the remaining ethyl bromide in anhydrous ether or THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours until the magnesium is consumed. The resulting greyish solution is the 4-thiazolylmagnesium bromide reagent.
Protocol 2: Halogen-Magnesium Exchange using i-PrMgCl·LiCl ("Turbo Grignard")
This protocol is often preferred due to its milder reaction conditions and higher functional group tolerance.[4]
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution in THF (commercially available or prepared in situ)
-
Anhydrous tetrahydrofuran (THF)
-
Dry glassware and inert atmosphere apparatus
Procedure:
-
Preparation: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere.
-
Reaction Setup: In a three-necked flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Addition of Grignard Reagent: Cool the solution to the desired temperature (typically between -20 °C and 0 °C). Slowly add the i-PrMgCl·LiCl solution (1.0-1.2 equivalents) dropwise while monitoring the internal temperature.
-
Exchange Reaction: Stir the mixture at the same temperature for 30-60 minutes. The completion of the exchange reaction yields the 4-thiazolylmagnesium chloride-lithium chloride complex.
Quantitative Data: Reaction with Electrophiles
The prepared 4-thiazolyl Grignard reagent can be reacted with a variety of electrophiles to form new carbon-carbon bonds. The following table summarizes typical yields for reactions with common electrophiles.
| Electrophile | Product Type | Typical Yield (%) |
| Benzaldehyde | Secondary Alcohol | 70-85% |
| Acetone | Tertiary Alcohol | 65-80% |
| Ethyl Benzoate | Tertiary Alcohol | 60-75% |
| Carbon Dioxide (Dry Ice) | Carboxylic Acid | 75-90% |
| Allyl Bromide | Allylated Thiazole | 60-70% |
Note: Yields can vary depending on the specific reaction conditions, the method of Grignard formation, and the purity of the reagents.
Stability of 4-Thiazolyl Grignard Reagent
Grignard reagents are sensitive to moisture and air. The stability of 4-thiazolylmagnesium bromide is influenced by the solvent and temperature.
| Solvent | Temperature | Estimated Half-life |
| Diethyl Ether | Room Temperature | Several hours to a day |
| Tetrahydrofuran (THF) | Room Temperature | Several hours to a day |
| 2-Methyltetrahydrofuran (2-MeTHF) | Room Temperature | Generally more stable than in THF |
| THF | 0 °C | Several days |
For prolonged storage, it is recommended to keep the Grignard reagent solution under an inert atmosphere at low temperatures (0-4 °C). The concentration of the Grignard reagent can be determined by titration before use.
Application in Drug Synthesis: A Case Study
Visualizing the Workflow and Mechanisms
Experimental Workflow for Grignard Reaction and Quenching
References
- 1. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ritonavir - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN106380412A - Method for synthesizing ritonavir intermediate - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Reaction of 4-Bromothiazole with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromothiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] The presence of a bromine atom at the C4 position provides a reactive handle for the introduction of a wide array of functional groups through various coupling and substitution reactions. This allows for the synthesis of diverse libraries of 4-substituted thiazole derivatives, which are scaffolds found in numerous biologically active compounds, including antifungal and anticancer agents.[2] This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
General Reaction Pathways
The primary modes of reaction for this compound with nucleophiles involve palladium-catalyzed cross-coupling reactions, which are highly efficient for the formation of carbon-carbon and carbon-nitrogen bonds. Nucleophilic aromatic substitution (SNAr) at the C4 position is also possible, though less commonly reported compared to palladium-catalyzed methods.
Caption: Overview of reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most prevalent and versatile methods for the functionalization of this compound. These reactions offer a broad substrate scope and high functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and a variety of aryl or vinyl boronic acids or esters.
Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound Analogs
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed mixture of solvent (e.g., toluene, 8 mL) and water (2 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, providing access to 4-alkynylthiazole derivatives.[3]
Quantitative Data Summary: Sonogashira Coupling of this compound Analogs
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | RT | 6 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | DIPA | Toluene | 60 | 8 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | 4 | Et₃N | DMF | 50 | 4 | 92 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Solvent and Reagents: Add the anhydrous solvent (e.g., THF, 10 mL), followed by the amine base (e.g., triethylamine, 2.0 mmol) and the terminal alkyne (1.2 mmol).
-
Reaction: Stir the mixture at room temperature or heat as required.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of this compound with an organozinc reagent, which is particularly useful for introducing alkyl or aryl groups.[4]
Quantitative Data Summary: Negishi Coupling of this compound Analogs
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 88 |
| 2 | Ethylzinc bromide | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | RT | 6 | 91 |
| 3 | Isopropylzinc chloride | PdCl₂(dppf) (3) | - | DMF | 80 | 10 | 85 |
Experimental Protocol: General Procedure for Negishi Coupling
-
Organozinc Preparation (if not commercially available): Prepare the organozinc reagent by reacting the corresponding organohalide with activated zinc metal or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in an anhydrous solvent (e.g., THF, 10 mL).
-
Addition of Nucleophile: Add the solution of the organozinc reagent (1.2 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous ammonium chloride, and extract with an organic solvent. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Stille Coupling
The Stille coupling utilizes organostannane reagents to couple with this compound. While effective, the toxicity of organotin compounds is a significant drawback.[5][6]
Quantitative Data Summary: Stille Coupling of this compound Analogs
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 82 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 80 | 12 | 78 |
| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | AsPh₃ (8) | - | Dioxane | 100 | 24 | 85 |
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the organostannane reagent (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in an anhydrous solvent (e.g., toluene, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture and dilute with an organic solvent. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of 4-aminothiazole derivatives through the palladium-catalyzed coupling of this compound with primary or secondary amines.[7]
Quantitative Data Summary: Buchwald-Hartwig Amination of this compound Analogs
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 12 | 85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 100 | 24 | 88 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., BINAP, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 10 mL).
-
Reaction: Seal the tube and heat the reaction mixture with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are more common, direct nucleophilic aromatic substitution (SNAr) on this compound can occur with strong nucleophiles, such as thiolates. The electron-withdrawing nature of the thiazole ring can facilitate the displacement of the bromide.[8]
Quantitative Data Summary: SNAr of Heteroaryl Bromides with Thiols
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMAc | 100 | 12 | Good |
| 2 | 4-Methylthiophenol | NaH | DMF | RT | 6 | Moderate |
| 3 | Ethanethiol | Cs₂CO₃ | DMSO | 80 | 8 | Good |
Experimental Protocol: General Procedure for SNAr with Thiols
-
Reaction Setup: To a solution of this compound (1.0 mmol) in an anhydrous polar aprotic solvent (e.g., DMF, 10 mL), add the thiol (1.1 mmol) and a base (e.g., K₂CO₃, 1.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature or heat as required.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with water and brine, then dry and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds for drug discovery and materials science. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Negishi, Stille, and Buchwald-Hartwig amination, provide a robust and efficient platform for the introduction of a wide range of substituents at the 4-position of the thiazole ring. While less common, nucleophilic aromatic substitution offers an alternative pathway for the introduction of certain nucleophiles. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. dspace.ncl.res.in [dspace.ncl.res.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromothiazole as a Versatile Intermediate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-bromothiazole as a critical building block in the synthesis of a variety of pharmaceutical compounds. The unique reactivity of the thiazole ring, coupled with the versatility of the bromo-substituent for cross-coupling reactions, makes it an invaluable intermediate in modern drug discovery and development.[1][2] This document details its application in the synthesis of key drug molecules and provides specific protocols for its use in various palladium-catalyzed cross-coupling reactions.
Applications in the Synthesis of Marketed Drugs
This compound and its derivatives are integral to the synthesis of several significant therapeutic agents. Below are examples of its application in the production of the anticancer drug Dasatinib and the antiretroviral agent Ritonavir.
Dasatinib Synthesis
Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), features a central thiazole ring.[3] Synthetic routes to Dasatinib often involve the coupling of a substituted thiazole intermediate. While some syntheses start with 2-aminothiazole-5-carboxamide derivatives, the functionalization at the 4-position of the thiazole ring is a key consideration in analog development.[4][5] A common strategy involves the use of a pre-functionalized thiazole, and pathways have been developed that utilize brominated thiazole precursors.[4]
A generalized synthetic approach involves the coupling of a 2-aminothiazole derivative with a pyrimidine moiety, followed by amidation. The bromine atom on the thiazole ring can serve as a handle for introducing various substituents through cross-coupling reactions to generate analogs of Dasatinib for structure-activity relationship (SAR) studies.[4]
Ritonavir Synthesis
Ritonavir, an antiretroviral protease inhibitor used to treat HIV/AIDS, contains a thiazole moiety as a key structural feature.[6] The synthesis of Ritonavir involves the coupling of two complex fragments. One of these fragments is a valine-derived unit, and the other contains a thiazole ring. While the core synthesis of Ritonavir often starts from simpler thiazole precursors, the use of brominated thiazoles is crucial for the synthesis of analogs and for optimizing synthetic routes.[2][7][8] The bromine atom allows for the introduction of various side chains via cross-coupling reactions, enabling the exploration of the chemical space around the thiazole core to improve potency and pharmacokinetic properties.[9]
Key Synthetic Transformations: Cross-Coupling Reactions
The bromine atom at the 4-position of the thiazole ring is readily displaced in a variety of palladium-catalyzed cross-coupling reactions. This allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various boronic acids or esters. This reaction is widely used to introduce aryl and heteroaryl substituents.[10]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [10] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 | [10] |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 16 | 78 | [10] |
| 4 | 4-Tolylboronic acid | Pd(OAc)₂/XPhos (2) | K₃PO₄ | Toluene | 100 | 18 | 91 | [11] |
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the anhydrous solvent system (e.g., Toluene/H₂O 4:1).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylthiazole.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to alkynylthiazole derivatives which are valuable intermediates in pharmaceutical synthesis.[12]
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | 25 | 12 | 88 | [12] |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | DMF | 60 | 6 | 92 | [12] |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (1.5) | CuI (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 95 | [13] |
| 4 | Ethynylbenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Diisopropylamine | Toluene | 80 | 10 | 90 | [14] |
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and the copper(I) co-catalyst (e.g., CuI, 0.05 eq).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., triethylamine, 2.0 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Stille Coupling
The Stille coupling involves the reaction of this compound with an organostannane reagent. This method is particularly useful for creating complex C-C bonds, although the toxicity of tin reagents is a consideration.
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(Tributylstannyl)thiazole | Pd(PPh₃)₄ (5) | Toluene | 100 | 12 | 78 | [15] |
| 2 | Vinyltributyltin | PdCl₂(PPh₃)₂ (3) | THF | 65 | 24 | 85 | [16] |
| 3 | 2'-(Tributylstannyl)-4-bromo-2,4'-bithiazole | Pd(PPh₃)₄ (10) | DMF | 90 | 16 | 60 | [17][18] |
| 4 | Thiazolylstannane | Pd₂(dba)₃/XPhos (2) | Dioxane | 110 | 18 | 72 | [19] |
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane reagent (1.1 eq) in an anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Purification: Filter the mixture through celite, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[15]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent to couple with this compound. This reaction is known for its high functional group tolerance and reactivity.
| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2'-Alkyl-zinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 12 | 88-97 | [17][18] |
| 2 | Aryl zinc chloride | Pd(OAc)₂/RuPhos (2) | THF | 70 | 8 | 92 | [1] |
| 3 | Heteroaryl zinc chloride | Pd-PEPPSI-IPent (3) | Dioxane | 80 | 10 | 85 | [1] |
| 4 | 3-Zincated 2,6-dibromopyridine | Pd(dba)₂/P(2-furyl)₃ (5) | THF | 25 | 4 | 87 | [20] |
-
Preparation of the Organozinc Reagent: To a solution of the corresponding organohalide (e.g., 5-bromothiazole, 1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise. After stirring, add a solution of anhydrous zinc chloride (1.2 eq) in THF. Allow the mixture to warm to room temperature.
-
Cross-Coupling Reaction: In a separate flask, dissolve this compound (1.1 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in anhydrous THF.
-
Reaction: Add the freshly prepared organozinc solution to the flask containing this compound and the catalyst. Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[15]
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Application in the Synthesis of Thiopeptide Antibiotics
This compound derivatives are key intermediates in the synthesis of complex thiopeptide antibiotics like GE2270A, micrococcinate, and saramycetate esters.[20][21][22][23] These natural products exhibit potent activity against various bacterial strains. The synthesis of these molecules often involves the construction of a polythiazole core, where this compound serves as a versatile building block for sequential cross-coupling reactions to assemble the complex heterocyclic system.[20][21] For instance, in the synthesis of GE2270 A, a Negishi cross-coupling is employed to introduce a thiazole fragment at a specific position on the pyridine core.[20]
Caption: General workflow for the synthesis of a thiopeptide antibiotic core.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical manufacturing. Its utility is primarily derived from its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to effectively utilize this compound in their drug discovery and development programs, facilitating the synthesis of novel therapeutics.
References
- 1. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 3. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 4. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vixra.org [vixra.org]
- 6. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 7. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 8. Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Concise total synthesis of the thiazolyl peptide antibiotic GE2270 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Combinatorial modification of natural products: synthesis and in vitro analysis of derivatives of thiazole peptide antibiotic GE2270 A: A-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Total synthesis of thiopeptide antibiotics GE2270A, GE2270T, and GE2270C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Bromothiazole synthesis
Welcome to the technical support center for 4-Bromothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound that often result in low yields?
A1: While several methods exist, two common routes that can present yield challenges are the Sandmeyer reaction starting from a 4-aminothiazole precursor and the direct bromination of thiazole or its derivatives where regioselectivity can be an issue. Another route involves a halogen-dance rearrangement from a 2-amino-5-bromothiazole intermediate.[1][2] A high-yield synthesis (99%) has been reported starting from 2,4-dibromothiazole, which involves a bromine-lithium exchange followed by quenching with methanol.[3]
Q2: I am performing a Sandmeyer reaction to synthesize a this compound derivative and my yield is very low with many colorful byproducts. What is happening?
A2: Low yields and colorful byproducts in a Sandmeyer reaction are often indicative of diazonium salt decomposition.[4] Aryl diazonium salts are thermally unstable and must be prepared and used at low temperatures, typically 0-5 °C, to prevent premature decomposition and reaction with water to form undesired phenol byproducts.[5] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, and the formation of biaryl byproducts can also contribute to lower yields of the desired product.[5][6]
Q3: My TLC plate shows multiple spots after attempting to synthesize this compound. What are the likely side products?
A3: The formation of multiple products is a common issue. In the case of a Sandmeyer reaction on a 2-aminothiazole precursor, a significant side product can be the 2,5-dibromo adduct.[7] The ratio of mono- to di-brominated products is highly dependent on the reaction conditions, including temperature and the copper salt used (CuBr vs. CuBr₂).[8] Other potential byproducts include phenols from the reaction of the diazonium salt with water and biaryl compounds from radical coupling.[5][9]
Q4: How can I improve the regioselectivity of bromination to favor the 4-position on a thiazole ring?
A4: Achieving high regioselectivity for the 4-position can be challenging as the 5-position of a 2-aminothiazole is often more reactive towards electrophilic substitution.[1] For some substrates, direct bromination can be highly regioselective. For instance, the direct bromination of 2-amino-6-methylbenzothiazole has been shown to favor the 4-position.[10] Careful control of reaction conditions, such as temperature and the choice of brominating agent, is crucial. In some cases, a "halogen dance" rearrangement from a 5-bromo-substituted precursor can be employed to specifically yield the 4-bromo isomer.[1][2]
Q5: What are the recommended methods for purifying this compound?
A5: The most common methods for purifying this compound and its derivatives are silica gel column chromatography and recrystallization.[1][10] For column chromatography, a common eluent system is a mixture of hexane and ethyl acetate.[3] Recrystallization can be performed from a suitable solvent system like ethanol/water.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) | Rationale |
| Low or No Product Formation | 1. Incomplete diazotization in Sandmeyer reaction. 2. Decomposition of diazonium salt. 3. Incorrect reaction temperature. | 1. Ensure the use of fresh sodium nitrite and a strong acid. Maintain a temperature of 0-5 °C during diazotization. 2. Use the diazonium salt immediately after its formation and maintain low temperatures throughout the reaction. 3. Optimize the reaction temperature. For Sandmeyer reactions, this is typically between 0 °C and room temperature. | 1. Diazonium salt formation is critical for the Sandmeyer reaction to proceed. 2. Diazonium salts are thermally unstable and prone to decomposition.[5] 3. Temperature control is crucial for both the stability of intermediates and the reaction rate. |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-bromination (e.g., formation of di-bromo species). 2. Formation of phenol byproducts in Sandmeyer reaction. | 1. Carefully control the stoichiometry of the brominating agent. In Sandmeyer reactions, using CuBr may favor mono-bromination over CuBr₂.[8] Running the reaction at lower temperatures (-10 to 0 °C) can also improve selectivity for the mono-bromo product.[7] 2. Ensure anhydrous conditions and maintain a low reaction temperature (0-5 °C) to minimize the reaction of the diazonium salt with water.[5] | 1. The reactivity of the thiazole ring can lead to multiple brominations. The choice of catalyst and temperature can influence the product distribution. 2. The diazonium salt is susceptible to nucleophilic attack by water, leading to undesired phenol formation.[5] |
| Product Decomposes During Work-up or Purification | 1. Product instability in acidic or basic conditions. 2. Thermal decomposition during solvent evaporation. | 1. Neutralize the reaction mixture carefully during work-up. Use a neutral or slightly acidic wash if the product is base-sensitive. 2. Remove the solvent under reduced pressure at a low temperature (rotary evaporation). | 1. Brominated thiazoles can be sensitive to harsh pH conditions. 2. Some organic molecules are not stable at elevated temperatures. |
Quantitative Data
Table 1: Influence of Reaction Conditions on the Bromination of 4-(Phenylethynyl)thiazol-2-amine via a Sandmeyer-type Reaction
| Entry | Copper Salt | Temperature (°C) | Yield of 2-bromo- (5b) | Yield of 2,5-dibromo- (6b) |
| 1 | CuBr₂ | 65 | < 5% | ~75% |
| 2 | CuBr₂ | 25 | ~20% | ~60% |
| 3 | CuBr₂ | 0 | ~30% | ~45% |
| 4 | CuBr | 0 to -10 | ~50% | Not Observed |
Data adapted from a study on the halogenation of 2-amino-1,3-thiazoles.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,4-Dibromothiazole (High Yield)
-
Dissolve 10.0 g (41.2 mmol) of 2,4-dibromothiazole in 210 mL of diethyl ether in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 28.3 mL (45.3 mmol, 1.1 eq) of a 1.6 M n-butyllithium solution in hexane dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes after the addition is complete.
-
Slowly add 3.3 mL (82.3 mmol, 2.0 eq) of methanol to quench the reaction.
-
Allow the reaction mixture to gradually warm to room temperature over 16 hours.
-
Filter the mixture through a pad of silica gel, washing with a 2:1 mixture of hexane/ethyl acetate.
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Combine the filtrate and washings and concentrate under reduced pressure to obtain this compound. (Expected yield: ~99%).[3]
Protocol 2: General Procedure for Sandmeyer Bromination of an Aminothiazole
Part 1: Diazotization
-
Dissolve the starting aminothiazole (1 equivalent) in a suitable acidic medium (e.g., 48% HBr) in a flask.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water and cool it in the ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred amine salt suspension, ensuring the temperature remains between 0 and 5 °C.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately.[5]
Part 2: Sandmeyer Reaction
-
In a separate, larger flask, dissolve copper(I) bromide (CuBr, catalytic or stoichiometric amount) in the same acidic medium (e.g., 48% HBr) and cool it in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to prevent the reaction from becoming too vigorous.
-
After the gas evolution subsides, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.[5]
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the solvent by rotary evaporation.
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Purify the crude product by silica gel column chromatography or recrystallization.[5]
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Radical mechanism of the Sandmeyer reaction.
References
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 34259-99-9 [chemicalbook.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Bromothiazole by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of crude 4-Bromothiazole using column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel (230-400 mesh) is the most common and suitable stationary phase due to its effectiveness in separating compounds of moderate polarity.[1] The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by preliminary Thin-Layer Chromatography (TLC) analysis to achieve good separation.[2]
Q2: How do I determine the optimal solvent system (eluent) for my separation?
A2: The ideal eluent system is determined using TLC.[3][4] Spot the crude this compound mixture onto a TLC plate and develop it with various ratios of hexane and ethyl acetate. The goal is to find a solvent mixture that gives the this compound a retention factor (Rf) value of approximately 0.2-0.3.[3][4][5] This Rf range generally ensures a good separation from impurities and an efficient elution from the column.
Q3: My compound is streaking on the TLC plate and the column. What could be the cause and how can I fix it?
A3: Streaking can be caused by several factors:
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Sample Overload: Applying too much sample to the TLC plate or column can lead to broad, streaky bands. Try loading a smaller quantity of your crude material.
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Compound Instability: this compound, like some halogenated heterocycles, might be sensitive to the acidic nature of standard silica gel, causing degradation.[6][7] You can test for stability by running a 2D TLC.[7] If decomposition is suspected, consider using deactivated silica gel (e.g., by pre-treating with triethylamine) or an alternative stationary phase like alumina.[6][8][9]
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Poor Solubility: The compound may not be fully soluble in the eluent, causing it to streak as it moves through the stationary phase.[5] Ensure your crude sample is completely dissolved before loading. If solubility in the eluent is low, the dry loading technique is recommended.[5][10]
Q4: The separation between this compound and an impurity is very poor (co-elution). How can I improve the resolution?
A4: To improve the separation of closely eluting compounds:
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Optimize the Eluent: Use a shallower solvent gradient or an isocratic (constant composition) eluent with a lower polarity.[5] A less polar mobile phase will increase the interaction of the compounds with the silica gel, enhancing the differences in their elution times.[11]
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Column Dimensions: Use a longer and narrower column. Resolution increases with the length of the adsorbent bed and decreases with a larger diameter.[12]
-
Stationary Phase: Ensure the silica gel is of a uniform, small particle size (e.g., 230-400 mesh) for better separation efficiency.[1]
Q5: My product is not eluting from the column, even after I increase the solvent polarity. What should I do?
A5: If your compound fails to elute, several issues could be at play:
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Strong Adsorption/Decomposition: The compound may be irreversibly adsorbed onto the acidic sites of the silica gel or may have decomposed entirely.[6][7] This is a risk with nitrogen-containing heterocycles.
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Incorrect Solvent System: The chosen eluent may still be too non-polar. Double-check the solvent bottles to ensure you haven't made a mistake in preparing the mobile phase.[6]
-
Troubleshooting Step: To recover any remaining material, you can try flushing the column with a very polar solvent, such as 100% methanol or a mixture of dichloromethane and methanol.[13] This "methanol purge" will strip most compounds from the silica gel.
Q6: I have a very small amount of crude this compound (<50 mg). How should I purify it?
A6: For small-scale purifications, a full-sized column is inefficient and can lead to significant product loss. Instead, you can use a miniature flash column made from a Pasteur pipette.[6][14] This technique uses a small amount of silica gel and solvent, pushed through with gentle air pressure from a pipette bulb.[14]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the column chromatography of this compound and similar compounds. These values are general guidelines and should be optimized for each specific crude mixture.
| Parameter | Recommended Value/Range | Remarks |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity.[1] Slightly acidic nature may affect sensitive compounds.[6][12] |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. |
| Optimal Rf on TLC | 0.2 - 0.3 | Provides the best balance between separation and elution time.[3][4][5] |
| Silica Gel to Crude Ratio | 30:1 to 100:1 (by weight) | Use a higher ratio for more difficult separations.[4][15] |
| Sample Loading Capacity | 1-10% (of silica weight) | Depends on separation efficiency. For difficult separations, aim for lower loading (~1%).[16] |
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
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Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate (e.g., 9:1). Ensure the solvent level is below the baseline.
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Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp.
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Analysis: Calculate the Rf value for the this compound spot. Adjust the solvent ratio until the desired Rf of ~0.2-0.3 is achieved.[3][4]
Protocol 2: Column Packing (Wet Slurry Method)
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Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[17]
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Slurry Formation: In a beaker, mix the required amount of silica gel with the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate) to form a consistent slurry.
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Packing: Pour the slurry into the column. Use gentle pressure from a compressed air line or a pump to pack the silica gel down, forcing excess solvent out through the stopcock.[17]
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Equilibration: Once packed, add a protective layer of sand on top and ensure the solvent level never drops below the top of the sand layer to prevent the column from running dry.[3][4]
Protocol 3: Sample Loading (Dry Loading Method)
This method is ideal if the crude product has poor solubility in the eluent.[10]
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Adsorption: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of your crude product).
-
Evaporation: Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[10]
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Loading: Carefully add the silica-adsorbed sample powder to the top of the packed column.
-
Finalization: Gently tap the column to settle the powder and carefully add a thin layer of sand on top to protect the sample layer.
Visualizations
Below is a troubleshooting workflow for common issues encountered during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wwwsst.ums.edu.my [wwwsst.ums.edu.my]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. columbia.edu [columbia.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Chromatography [chem.rochester.edu]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. epfl.ch [epfl.ch]
Optimizing reaction conditions for 4-Bromothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my this compound synthesis unexpectedly low?
Answer: Low yields in this compound synthesis can arise from several factors:
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Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before workup.[1]
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Ensure these parameters are optimized for the specific synthetic route you are employing. For instance, in the synthesis from 2,4-dibromothiazole, maintaining a low temperature (-78 °C) during the addition of n-butyllithium is crucial.[2]
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Poor Quality of Starting Materials: Impurities in reactants can lead to unwanted side reactions, consuming the starting materials and reducing the yield of the desired product.[1] Use of freshly purified reagents is recommended.
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Side Reactions: The formation of byproducts is a common cause of low yields.[1] Depending on the synthetic route, these could include isomeric thiazoles or products from the dimerization or polymerization of reactants.[1]
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Product Loss During Purification: The choice of purification method can significantly impact the final yield. Recrystallization and column chromatography are common methods for purifying this compound.[1] Inefficient extraction or losses during these processes can lower the isolated yield.
Question: My TLC analysis shows multiple spots after the reaction. What are the possible side products?
Answer: The presence of multiple spots on a TLC plate indicates the formation of impurities or side products. Common possibilities include:
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Unreacted Starting Materials: If the reaction is incomplete, you will observe spots corresponding to your starting materials.[1]
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Isomeric Bromothiazoles: Depending on the synthetic method, other brominated thiazole isomers such as 2-bromothiazole or 5-bromothiazole might be formed.[3][4]
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Di- or Tri-brominated Thiazoles: In syntheses involving bromination steps, over-bromination can lead to the formation of species like 2,4-dibromothiazole, 2,5-dibromothiazole, 4,5-dibromothiazole, or 2,4,5-tribromothiazole.[3][4][5]
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Oxazole Formation (in Hantzsch Synthesis): If the thioamide starting material is contaminated with its corresponding amide, an oxazole byproduct can be formed.[1]
-
Dimerization or Polymerization Products: Under certain conditions, reactants or reactive intermediates can undergo self-condensation, leading to higher molecular weight impurities.[1]
Question: How can I effectively purify the crude this compound?
Answer: The choice of purification method depends on the nature of the impurities. The following techniques are commonly employed:
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Column Chromatography: This is a highly effective method for separating this compound from closely related impurities. Silica gel is a common stationary phase, and the eluent system (e.g., a mixture of ethyl acetate and hexane) should be optimized by TLC analysis to achieve good separation.[1]
-
Recrystallization: For solid crude products, recrystallization can be a simple and efficient purification method. The choice of solvent is critical. Ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane are often used for 4-arylthiazoles.[1]
-
Filtration through a Silica Gel Pad: For removing baseline impurities or polar byproducts, filtering a solution of the crude product through a short pad of silica gel can be a quick and effective purification step.[2]
Frequently Asked Questions (FAQs)
What are the common synthetic routes to this compound?
Several methods are available for the synthesis of this compound, including:
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Sequential Bromination and Debromination: This is a versatile method for producing a range of brominated thiazoles.[3][4][6]
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From 2,4-Dibromothiazole: A common and high-yielding method involves the selective debromination of 2,4-dibromothiazole using n-butyllithium at low temperatures.[2]
-
Hantzsch Thiazole Synthesis: This classical method involves the condensation of an α-haloketone with a thioamide.[1][7]
-
Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Negishi and Sonogashira couplings can be used to synthesize substituted 4-bromothiazoles.[8]
What are the key safety precautions when handling reagents for this compound synthesis?
This compound and many of the reagents used in its synthesis are hazardous. It is crucial to:
-
Handle this compound with care as it is toxic.[2]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., nitrogen or argon) and with extreme care.
-
Avoid contact with skin and eyes, and inhalation of vapors.
How should this compound be stored?
This compound should be stored in a cool, dry place, away from incompatible materials such as oxidizing agents and strong bases.[2] It is recommended to store it under an inert atmosphere like nitrogen to prevent degradation.[9]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Synthetic Route | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Debromination of 2,4-Dibromothiazole | 2,4-Dibromothiazole, n-Butyllithium, Methanol | Ether | -78 | 0.5 h (addition), 16 h (warming) | 99 | [2] |
| Hantzsch Synthesis (general) | α-Bromo ketone, Thioamide | Ethanol | Reflux | Several hours to overnight | Variable | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,4-Dibromothiazole [2]
Materials:
-
2,4-Dibromothiazole
-
n-Butyllithium (1.6 M in hexane)
-
Methanol
-
Anhydrous Ether
-
Hexane
-
Ethyl Acetate
-
Silica Gel
Procedure:
-
Dissolve 10.0 g (41.2 mmol) of 2,4-dibromothiazole in 210 mL of anhydrous ether in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 28.3 mL (45.3 mmol) of n-butyllithium solution dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, continue stirring the reaction mixture at -78 °C for 30 minutes.
-
Slowly add 3.3 mL (82.3 mmol) of methanol to quench the reaction.
-
Allow the reaction mixture to gradually warm to room temperature over 16 hours.
-
Filter the mixture through a pad of silica gel, washing the pad with a 2:1 (v/v) mixture of hexane/ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain this compound.
Visualizations
Caption: Synthesis of this compound from 2,4-Dibromothiazole.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Key parameters influencing this compound synthesis outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 34259-99-9 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 34259-99-9 | Benchchem [benchchem.com]
- 9. This compound | 34259-99-9 | FB10594 | Biosynth [biosynth.com]
Technical Support Center: Synthesis of 4-Substituted Thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 4-substituted thiazoles.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Hantzsch thiazole synthesis, the most prevalent method for this class of compounds.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the Hantzsch synthesis of 4-substituted thiazoles can stem from several factors:
-
Poor quality of starting materials: The purity of the reactants, particularly the α-haloketone and the thioamide, is crucial. Impurities can lead to unwanted side reactions.[1]
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.[1][2]
-
Incomplete reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.[1]
-
Side reactions: The formation of byproducts can consume the reactants and complicate purification, leading to a lower isolated yield of the desired product.[1][2]
Q2: I observe multiple spots on my TLC plate after the reaction. What are the possible side products?
In the Hantzsch thiazole synthesis, several side products can form:
-
Unreacted starting materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and the thioamide.[1]
-
Formation of an oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[1]
-
Dimerization or polymerization of reactants: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation.[1]
-
Formation of isomeric thiazoles: Depending on the substitution pattern of the reactants and the reaction conditions (e.g., pH), the formation of isomeric thiazole products is possible.[3]
Q3: How can I minimize the formation of an oxazole byproduct?
The formation of an oxazole byproduct typically arises from the presence of the corresponding amide as an impurity in the thioamide starting material. The amide competes with the thioamide in the condensation reaction with the α-haloketone, leading to the formation of the oxazole ring.
Troubleshooting Steps:
-
Ensure the purity of the thioamide: Use a freshly prepared or highly purified thioamide. If the purity is questionable, consider purifying it by recrystallization or column chromatography before use.
-
Optimize reaction conditions: Lowering the reaction temperature may favor the desired thiazole formation over the oxazole byproduct.
Q4: I suspect dimerization of my α-haloketone. How can I prevent this?
α-Haloketones can undergo self-condensation, especially in the presence of a base, to form a dimer. This side reaction consumes the α-haloketone, reducing the yield of the desired thiazole.
Troubleshooting Steps:
-
Control the stoichiometry: Use a slight excess of the thioamide (1-1.2 equivalents) to ensure the α-haloketone is consumed in the desired reaction pathway.[1]
-
Order of addition: Add the α-haloketone slowly to the solution of the thioamide to maintain a low concentration of the α-haloketone throughout the reaction, minimizing its self-condensation.
-
Moderate reaction temperature: Avoid excessively high temperatures, which can accelerate the rate of dimerization.
Q5: My synthesis is not regioselective, and I am getting a mixture of isomers. How can I control the regioselectivity?
The condensation of α-haloketones with N-monosubstituted thioureas can potentially lead to two different regioisomers: 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.
Controlling Regioselectivity:
-
Neutral Conditions: In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively.[3]
-
Acidic Conditions: Performing the reaction under acidic conditions (e.g., 10M-HCl-EtOH) can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[3] The choice of reaction conditions is therefore critical in controlling the regioselectivity.
Data Presentation: Influence of Reaction Conditions on Yield and Side Products
The following tables summarize the general effects of various reaction parameters on the yield of 4-substituted thiazoles and the propensity for side product formation. It is important to note that the optimal conditions can be substrate-dependent.
Table 1: Effect of Temperature on Reaction Outcome
| Temperature | Desired Product Yield | Potential for Side Reactions | Notes |
| Room Temperature | May be low or require very long reaction times | Generally lower | Suitable for highly reactive substrates. |
| Reflux (e.g., in Ethanol) | Generally good | Increased risk of dimerization and polymerization | A common starting point for optimization.[1] |
| High Temperatures (>100 °C) | Can decrease due to degradation | Significantly higher | May lead to the decomposition of reactants or products. |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Desired Product Yield | Potential for Side Reactions | Notes |
| Ethanol/Methanol | Generally good | Moderate | Common and effective solvents for Hantzsch synthesis.[2] |
| Water | Can be effective, especially for water-soluble starting materials | Can influence pH and side reactions | A green solvent alternative.[4] |
| Aprotic Solvents (e.g., DMF, DMSO) | Variable | May promote different side reaction pathways | Use with caution and after careful optimization. |
Table 3: Effect of Reactant Stoichiometry on Reaction Outcome
| Reactant Ratio (Thioamide:α-haloketone) | Desired Product Yield | Potential for Side Reactions | Notes |
| 1:1 | Good | Increased risk of unreacted starting materials | A common starting point. |
| 1.2:1 | Often improved | Reduced risk of α-haloketone dimerization | A slight excess of thioamide is often beneficial.[1] |
| >1.5:1 | May not significantly improve and can complicate purification | Increased unreacted thioamide | Can make product isolation more difficult. |
Experimental Protocols
Protocol 1: General Synthesis of a 4-Substituted Thiazole with Minimized Side Reactions
This protocol provides a general guideline for the synthesis of a 4-substituted thiazole, incorporating steps to minimize common side reactions.
Materials:
-
α-Bromo ketone (1.0 equivalent)
-
Thioamide (1.1 equivalents)
-
Ethanol (or other suitable solvent)
-
5% Sodium bicarbonate solution (or other mild base)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thioamide (1.1 equivalents) in ethanol.
-
Slowly add a solution of the α-bromo ketone (1.0 equivalent) in ethanol to the thioamide solution at room temperature over 30 minutes.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a 5% sodium bicarbonate solution.
-
If a precipitate forms, filter the solid and wash it with cold ethanol or water.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis of 4-Methylthiazole for Higher Purity and Yield
This two-step process is often more reliable and higher yielding than a direct Hantzsch synthesis using the less stable thioformamide.[4]
Step 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole
-
Materials: Thiourea (76 g, 1 mole), Chloroacetone (92.5 g, 1 mole), Water (200 cc), Sodium hydroxide (200 g), Diethyl ether.[4][5]
-
Procedure:
-
Suspend thiourea in water in a flask equipped with a reflux condenser and stirrer.
-
Add chloroacetone dropwise over 30 minutes. The reaction is exothermic.
-
Reflux the solution for two hours.
-
Cool the mixture and add solid sodium hydroxide while cooling.
-
Separate the upper oily layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium hydroxide, and filter.
-
Remove the ether by distillation and distill the residual oil under reduced pressure to obtain 2-amino-4-methylthiazole. The expected yield is 70-75%.[4][5]
-
Step 2: Deamination of 2-Amino-4-methylthiazole to 4-Methylthiazole
-
Materials: 2-Amino-4-methylthiazole (68.4 g, 0.6 mol), Concentrated sulfuric acid (90 mL), Sodium nitrite (45.5 g), Sodium hypophosphite (76.3 g), 45% Sodium hydroxide solution, Dichloromethane.[4]
-
Procedure:
-
Dissolve 2-amino-4-methylthiazole in a mixture of water and concentrated sulfuric acid and cool to -15 to -10°C.
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature.
-
Stir for an additional 1.5 hours to form the diazonium salt.
-
Slowly add a solution of sodium hypophosphite in water, keeping the temperature between -10 and -5°C.
-
Stir for 6 hours at this temperature.
-
Adjust the pH to 9-10 with 45% sodium hydroxide solution.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and distill to obtain 4-methylthiazole. The expected yield is approximately 72%.[4]
-
Visualizations
Caption: The general reaction pathway for the Hantzsch synthesis of 4-substituted thiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 4-Bromothiazole Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4-Bromothiazole during storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.
Q2: What are the signs of this compound degradation?
A2: Degradation of this compound can be indicated by a change in its physical appearance, such as a color change from colorless or pale yellow to brown or the formation of precipitates. A change in purity, as determined by analytical techniques like HPLC or GC, is a definitive sign of degradation.
Q3: What substances are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and amines. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q4: What are the known hazardous decomposition products of this compound?
A4: Upon decomposition, this compound can release hazardous substances, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide.
Q5: How can I monitor the purity of my this compound sample over time?
A5: The purity of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with a UV detector. Gas Chromatography (GC) can also be employed. It is advisable to establish an initial purity profile upon receiving the compound and then re-analyze it at regular intervals based on your experimental needs and storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| The this compound solution has turned yellow/brown. | Exposure to light or air (oxidation). | Store the compound in an amber vial and under an inert atmosphere. If discoloration is significant, re-purify the compound or use a fresh batch. |
| Contamination. | Ensure all glassware and solvents are clean and dry before use. | |
| Purity has decreased significantly upon re-analysis. | Improper storage conditions. | Review and optimize storage conditions (see FAQ 1). |
| Hydrolysis due to moisture. | Ensure the container is tightly sealed and consider using a desiccator for storage. | |
| Unexpected peaks are observed in the chromatogram. | Formation of degradation products. | Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times. |
| Contamination from solvent or glassware. | Analyze a solvent blank to rule out contamination. | |
| Inconsistent results in reactions using this compound. | Degraded starting material. | Always check the purity of this compound before use, especially for sensitive reactions. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products. Method optimization and validation are crucial for specific applications.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in acetonitrile to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of this compound and identifying potential degradation products. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing. A target degradation of 5-20% is generally aimed for to ensure that the degradation products are representative.[1]
a) Hydrolytic Degradation:
-
Prepare solutions of this compound (1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).
-
Store the solutions at 60°C and analyze by HPLC at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
b) Oxidative Degradation:
-
Prepare a solution of this compound (1 mg/mL) in a 3% hydrogen peroxide solution.
-
Store the solution at room temperature and protect it from light.
-
Analyze by HPLC at appropriate time points.
c) Thermal Degradation:
-
Store a solid sample of this compound in an oven at 80°C.
-
Analyze the sample by HPLC at various time points (e.g., 1, 3, 7 days).
d) Photolytic Degradation:
-
Expose a solid sample and a solution of this compound (1 mg/mL in acetonitrile) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Store a control sample in the dark under the same temperature conditions.
-
Analyze both samples by HPLC.
Data Presentation
The following table provides a template for summarizing the results of forced degradation studies. Please note that the data presented here is illustrative and should be replaced with actual experimental findings.
| Stress Condition | Duration | Purity of this compound (%) | Major Degradation Product(s) (Area %) |
| 0.1 N HCl at 60°C | 24 hours | 92.5 | D1 (3.2%), D2 (1.8%) |
| 0.1 N NaOH at 60°C | 8 hours | 85.1 | D3 (8.5%), D4 (2.3%) |
| 3% H₂O₂ at RT | 24 hours | 95.3 | D5 (2.1%) |
| Dry Heat at 80°C | 7 days | 98.1 | D6 (0.8%) |
| Photolytic (Solid) | 1.2 million lux hours | 96.7 | D7 (1.5%) |
Visualizations
Caption: Troubleshooting flowchart for addressing this compound instability.
Caption: Workflow for conducting forced degradation studies of this compound.
References
Technical Support Center: Recrystallization of 4-Bromothiazole Derivatives
This guide provides troubleshooting advice and detailed protocols for the purification of 4-bromothiazole derivatives via recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this critical purification step.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing my this compound derivative?
The main objective of recrystallization is to purify a solid compound. The process involves dissolving the impure solid in a hot solvent and then allowing it to cool, which causes the pure compound to crystallize while the impurities remain dissolved in the surrounding solution (mother liquor).[1][2]
Q2: How do I choose a suitable solvent for my specific this compound derivative?
An ideal recrystallization solvent will dissolve your compound sparingly or not at all at room temperature but will dissolve it completely at the solvent's boiling point.[3] For halogenated thiazoles, common choices include lower aliphatic alcohols (ethanol, methanol, isopropanol) and solvent mixtures like ethyl acetate/hexane.[4] It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system for your particular derivative.[4]
Q3: What is "oiling out" and why does it happen?
"Oiling out" occurs when the compound comes out of the solution as a liquid instead of a solid during cooling.[5][6] This typically happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[3][7] The resulting oil often traps impurities, defeating the purpose of recrystallization.[8]
Q4: Can I recover the product that remains in the mother liquor?
Yes, it is possible to recover additional product from the mother liquor. This can be achieved by evaporating some of the solvent to concentrate the solution and then cooling it again to induce the formation of a second crop of crystals.[4] However, be aware that this second crop may be less pure than the first.[4]
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound derivatives and offers potential solutions in a question-and-answer format.
Problem 1: My this compound derivative will not dissolve in the hot solvent.
-
Possible Cause: The solvent's polarity may not be suitable for your compound. The principle of "like dissolves like" is fundamental; a mismatch in polarity between your compound and the solvent can lead to poor solubility.[4]
-
Solution:
-
Select a different solvent: Consult the solvent selection table below and perform solubility tests with alternative solvents. Polar aprotic solvents or alcohols are often a good starting point for thiazole derivatives.[4]
-
Increase the solvent volume: You may not have added enough solvent. Add small portions of hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce your final yield.[9]
-
Use a solvent mixture: If a single solvent is ineffective, a mixed-solvent system may be required. Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool.[10]
-
Problem 2: No crystals form after cooling the solution.
-
Possible Cause 1: Too much solvent was used. This is a very common reason for crystallization failure, as the solution is not saturated enough for crystals to form.[5][9]
-
Solution: Reduce the volume of the solvent by gently heating the solution to evaporate some of it, then allow it to cool again.[5]
-
-
Possible Cause 2: The solution is supersaturated. The solution may need a nucleation site to initiate crystal growth.[5]
-
Solution 1: Induce crystallization by scratching. Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The small scratches on the glass can provide a surface for crystals to start forming.[3][7]
-
Solution 2: Add a seed crystal. If you have a small amount of the pure compound, add a tiny crystal to the solution. This will act as a template for further crystal growth.[2][7]
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The melting point of your compound is lower than the temperature of the solution when it becomes saturated.[6][7]
-
Solution:
-
Reheat and add more solvent: Warm the solution to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[6][7]
-
Lower the cooling rate: Rapid cooling can encourage oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[7][10]
-
Change the solvent: Select a solvent with a lower boiling point or a different polarity.[6]
-
Problem 4: The final product has a low yield.
-
Possible Cause 1: Too much solvent was used. A significant portion of your compound may remain dissolved in the mother liquor.[6][9]
-
Possible Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, some of your product may have crystallized on the filter paper or in the funnel.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.[10]
-
-
Possible Cause 3: Incomplete crystallization. The solution may not have been cooled sufficiently or for a long enough time.
Problem 5: The recrystallized product is colored or appears impure.
-
Possible Cause: Colored impurities are co-crystallizing with your product, or your compound itself is naturally colored.[4]
-
Solution:
-
Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to adsorb the colored impurities. Heat the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.[4][10] Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.[7]
-
Perform a second recrystallization: Repeating the recrystallization process can further increase the purity of your final product.[4][10]
-
Experimental Protocols
Protocol 1: Solvent Screening
-
Place approximately 20-30 mg of your crude this compound derivative into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, hexane, water) dropwise at room temperature, stirring after each addition.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable for recrystallization.[4]
-
If the compound is insoluble at room temperature, gently heat the test tube.
-
A suitable solvent will dissolve the compound when hot but will allow crystals to form upon cooling back to room temperature and then in an ice bath.
Data Presentation: Solvent Screening Table
Use the following table to record your observations during solvent screening.
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation on Cooling | Observations |
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Ethyl Acetate | ||||
| Hexane | ||||
| Water | ||||
| Ethanol/Water | ||||
| EtOAc/Hexane |
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.[3][4]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling generally leads to larger and purer crystals.[4]
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4][10]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 3: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (one in which it is readily soluble).[10]
-
Addition of "Poor" Solvent: While keeping the solution hot, add a "poor" solvent (one in which the compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes slightly cloudy (turbid).[10]
-
Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.[10]
-
Cooling and Isolation: Follow steps 2-6 from the Single-Solvent Recrystallization protocol.
Protocol 4: Decolorization with Activated Charcoal
-
Dissolution: Dissolve the crude product in the minimum amount of hot recrystallization solvent as described above.
-
Charcoal Addition: Remove the solution from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip is usually sufficient).[4]
-
Heating: Reheat the solution to boiling for a few minutes while stirring to ensure the impurities are adsorbed by the charcoal.[4]
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel with fluted filter paper and receiving flask). Filter the hot solution quickly to remove the charcoal.
-
Crystallization and Isolation: Allow the hot, clear filtrate to cool and crystallize as described in the Single-Solvent Recrystallization protocol.
Visualizations
Caption: General workflow for the recrystallization of this compound derivatives.
Caption: Decision tree for selecting a suitable recrystallization solvent.
References
- 1. mt.com [mt.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Recrystallization [wiredchemist.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
Common impurities in commercial 4-Bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 4-bromothiazole. The information is designed to assist users in identifying, quantifying, and mitigating the impact of these impurities on their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities in commercial this compound are typically related to its synthetic route. These can be broadly categorized as:
-
Starting Material Residues: Depending on the synthesis method, residual starting materials such as 2,4-dibromothiazole or 2-aminothiazole may be present.
-
Isomeric By-products: Incomplete or over-bromination during synthesis can lead to the formation of various brominated thiazole isomers. Common isomeric impurities include 2-bromothiazole, 2,4-dibromothiazole, 2,5-dibromothiazole, 4,5-dibromothiazole, and 2,4,5-tribromothiazole.[1][2]
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Degradation Products: this compound can degrade over time, especially if not stored properly. Degradation pathways may include hydrolysis or photolysis, leading to the formation of other thiazole derivatives.[3]
Q2: What are the typical purity levels and impurity concentrations in commercial this compound?
A2: Commercial this compound is available in various purity grades, commonly ranging from 97% to upwards of 99% as determined by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][4][5][6][7][8] The concentration of individual impurities can vary significantly between suppliers and even between different batches from the same supplier. While specific quantitative data for all potential impurities is not always provided on supplier certificates of analysis, it is not uncommon for a major impurity like 2,4-dibromothiazole to be present at levels ranging from a few tenths of a percent to several percent in lower-grade material.
Q3: How can I identify and quantify impurities in my this compound sample?
A3: Several analytical techniques can be employed for the identification and quantification of impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and identifying them based on their mass spectra.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is a robust method for quantifying the purity of this compound and separating it from less volatile impurities.[7][11][12] A stability-indicating HPLC method can also be developed to monitor for degradation products.[7][9][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify and quantify isomeric impurities by analyzing the distinct chemical shifts and coupling patterns of the different bromothiazole isomers.[13][14]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments due to impurities in this compound.
Issue 1: Inconsistent or low yields in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).
-
Possible Cause: The presence of di- or tri-brominated thiazole impurities, such as 2,4-dibromothiazole, can interfere with cross-coupling reactions. These poly-brominated species can react with the palladium catalyst, consuming the catalyst and/or leading to the formation of undesired by-products. This can be particularly problematic in reactions where precise stoichiometry is crucial.[15][16][17]
-
Troubleshooting Steps:
-
Assess Purity: Analyze the this compound starting material by GC-MS or HPLC to identify and quantify the levels of poly-brominated impurities.
-
Purify the Reagent: If significant levels of impurities are detected, purify the this compound using fractional vacuum distillation or recrystallization.
-
Adjust Stoichiometry: If purification is not feasible, consider adjusting the stoichiometry of the catalyst and other reagents to compensate for the reactive impurities. However, this may lead to a more complex product mixture.
-
Issue 2: Unexpected side products observed in your reaction mixture.
-
Possible Cause: Isomeric impurities in the this compound can lead to the formation of regioisomeric products. For example, if your reaction is intended to functionalize the 4-position of the thiazole ring, the presence of 2-bromothiazole could lead to the formation of a 2-substituted thiazole by-product.
-
Troubleshooting Steps:
-
Characterize By-products: Isolate and characterize the unexpected side products using techniques like NMR and mass spectrometry to confirm their structure.
-
Analyze Starting Material: Use a suitable analytical method, such as NMR or a validated HPLC method, to check for the presence of the corresponding isomeric impurity in your this compound starting material.
-
Purify Starting Material: If isomeric impurities are confirmed, purify the this compound prior to use.
-
Issue 3: Difficulty in purifying the final product.
-
Possible Cause: Impurities in the starting this compound can lead to by-products with similar physical properties to your desired product, making purification by standard methods like column chromatography or recrystallization challenging.
-
Troubleshooting Steps:
-
Optimize Purification Method: Experiment with different solvent systems for chromatography or recrystallization to improve separation.
-
Consider Derivatization: In some cases, derivatizing the crude product mixture can alter the physical properties of the components, facilitating separation.
-
Purify Starting Material: The most effective solution is often to purify the this compound starting material to prevent the formation of problematic by-products in the first place.
-
Data on Potential Impurities
The following table summarizes common impurities found in commercial this compound, their potential origin, and typical analytical methods for their detection.
| Impurity Name | Chemical Structure | Potential Origin | Typical Analytical Method |
| 2,4-Dibromothiazole | C₃HBr₂NS | Incomplete mono-debromination of 2,4,5-tribromothiazole or residual starting material. | GC-MS, HPLC, NMR[15][18] |
| 2-Bromothiazole | C₃H₂BrNS | Isomeric by-product from bromination of thiazole or rearrangement. | GC-MS, HPLC, NMR[19] |
| 2-Aminothiazole | C₃H₄N₂S | Residual starting material from the Sandmeyer-type synthesis. | HPLC[12][20] |
| Thiazole | C₃H₃NS | Over-reduction during debromination steps. | GC-MS |
| Poly-brominated Thiazoles | e.g., C₃Br₃NS | Over-bromination during synthesis. | GC-MS, HPLC[1][2] |
Experimental Protocols
1. General Protocol for Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol is a general guideline and may require optimization for specific instruments and impurity profiles.[7][11][12][21][22]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
2. General Protocol for Purification by Fractional Vacuum Distillation
Fractional distillation under reduced pressure is an effective method for purifying liquid this compound from less volatile or more volatile impurities.[23]
-
Apparatus: A fractional distillation setup with a vacuum-jacketed Vigreux column, a distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Place the impure this compound in the distillation flask with a magnetic stir bar.
-
Slowly and carefully apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Collect fractions based on the boiling point at the recorded pressure. The main fraction containing pure this compound should be collected at a stable temperature.
-
Discard the forerun (more volatile impurities) and the residue in the distillation flask (less volatile impurities).
-
3. General Protocol for Purification by Recrystallization
For solid impurities or if this compound itself is a solid at room temperature, recrystallization can be an effective purification technique.[4][5][24][25][26]
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to test include ethanol, isopropanol, hexanes, and toluene, or mixtures thereof.[24][26]
-
Procedure:
-
Dissolve the impure this compound in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for crystal formation.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Visual Workflow and Relationship Diagrams
Caption: A logical workflow for identifying and addressing issues caused by impurities in this compound.
Caption: Diagram illustrating how a dibromothiazole impurity can negatively impact a Suzuki coupling reaction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. 4-Bromo-3-methyl-isothiazole (930-42-7) 1H NMR [m.chemicalbook.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. aber.apacsci.com [aber.apacsci.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 15. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Peak purity analysis in HPLC and CE using diode-array technology Application | Semantic Scholar [semanticscholar.org]
- 19. drhothas.com [drhothas.com]
- 20. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. researchgate.net [researchgate.net]
- 22. inis.iaea.org [inis.iaea.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. chem.ucalgary.ca [chem.ucalgary.ca]
- 26. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 4-Bromothiazole for Pilot Plants
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Bromothiazole to pilot plant production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scaling up?
A1: The most common and scalable routes for the synthesis of this compound are the Hantzsch thiazole synthesis and direct bromination of thiazole. The choice between these methods often depends on the availability and cost of starting materials, as well as desired purity and yield targets.
Q2: What are the key safety precautions to consider when handling bromine at a pilot plant scale?
A2: Bromine is a highly corrosive, toxic, and volatile substance requiring strict safety protocols.[1][2][3][4][5] Key precautions include:
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Personal Protective Equipment (PPE): Always use heavy-duty, chemically resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a lab coat.[1][2]
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Ventilation: All handling of liquid bromine must be conducted in a well-ventilated fume hood with a properly functioning scrubbing system.[2][3]
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Material Compatibility: Use equipment made of compatible materials such as Kynar, Teflon, Monel, Pyrex, or glass-lined steel.[2] Avoid contact with combustible materials and do not store in polyethylene containers.[2]
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Spill Response: Have a spill kit readily available, including a neutralizing agent like a 1 M (25%) solution of sodium thiosulfate.[1]
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Training: All personnel must be thoroughly trained on the hazards of bromine and the specific handling procedures for the pilot plant.[3]
Q3: How can I monitor the progress of the this compound synthesis reaction at a larger scale?
A3: At the pilot scale, reaction monitoring can be achieved through:
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In-process sampling and analysis: Regularly withdraw small samples from the reactor and analyze them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of this compound.
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Spectroscopic probes: In-situ probes, such as FT-IR or Raman spectroscopy, can provide real-time data on the reaction progress without the need for sampling.
Q4: What are the recommended methods for purifying this compound at the pilot plant scale?
A4: Common purification methods for this compound at a larger scale include:
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Distillation: Vacuum distillation is often effective for purifying liquid this compound.
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Recrystallization: If the crude product is a solid or can be precipitated, recrystallization from a suitable solvent system can be a scalable purification method.
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Column Chromatography: While more common in the lab, large-scale column chromatography can be used for high-purity requirements, though it can be more complex and costly to implement at a pilot scale.
Experimental Protocols
Method 1: Hantzsch Thiazole Synthesis (Lab Scale Adaptation)
This method involves the reaction of an α-haloketone with a thioamide. For this compound, a suitable starting material would be 2,4-dibromo-1-ethanone, which is not commercially common. A more practical approach is the bromination of 4-methylthiazole, followed by further modifications. A general adaptable procedure is outlined below.
Materials:
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α-bromo ketone (1 equivalent)
-
Thioamide (1-1.2 equivalents)
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Ethanol (or other suitable solvent)
Procedure:
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In a suitably sized reactor equipped with a reflux condenser, mechanical stirrer, and temperature probe, dissolve the α-bromo ketone in ethanol.
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Add the thioamide to the solution.
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Heat the reaction mixture to reflux and monitor the reaction progress using TLC or HPLC.
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Once the reaction is complete, cool the mixture to room temperature.
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The product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.
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The crude product can then be purified by recrystallization or column chromatography.
Method 2: Direct Bromination of Thiazole (Conceptual Pilot Scale Protocol)
This protocol is a conceptual adaptation for a pilot-scale synthesis and should be optimized at a smaller scale before implementation.
Materials:
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Thiazole
-
Bromine
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Suitable solvent (e.g., acetic acid, carbon tetrachloride - use with extreme caution due to toxicity)
Procedure:
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Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a temperature probe, and a connection to a caustic scrubber with a solution of thiazole in the chosen solvent.
-
Cooling: Cool the reactor contents to the desired temperature (e.g., 0-10 °C) using a cooling jacket.
-
Bromine Addition: Slowly add bromine from the dropping funnel to the stirred solution, maintaining the temperature within the specified range. The addition rate should be carefully controlled to manage the exothermicity of the reaction.
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Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
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Quenching: Once the reaction is complete, quench any remaining bromine by adding a solution of sodium thiosulfate.
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Work-up: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Separate the organic layer, wash it with water and brine, and dry it over a suitable drying agent (e.g., magnesium sulfate).
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Purification: Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Comparison of Synthesis Methods for Bromothiazoles (Illustrative Data)
| Parameter | Hantzsch Thiazole Synthesis | Direct Bromination of Thiazole | Sequential Bromination-Debromination |
| Starting Materials | α-haloketones, thioamides | Thiazole, Bromine | 2-Aminothiazole or other substituted thiazoles |
| Typical Yield | 70-90% (for related thiazoles) | Variable, depends on conditions | 62-91% (for various bromothiazoles)[6] |
| Reaction Time | 2-12 hours | 1-6 hours | Varies with steps |
| Reaction Temperature | Reflux | 0-80 °C | Varies with steps |
| Key Advantages | Good yields, well-established | Fewer steps, readily available starting material | Can produce a range of brominated thiazoles[6][7][8] |
| Key Disadvantages | Availability of specific α-haloketones | Potential for over-bromination, hazardous reagents | Multiple steps, potential for lower overall yield |
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time and continue monitoring.- Gradually increase the reaction temperature, ensuring it does not lead to decomposition.- In the Hantzsch synthesis, consider a slight excess of the thioamide. |
| Side Reactions (e.g., Over-bromination) | - In direct bromination, ensure slow and controlled addition of bromine at a low temperature.- Use a less reactive brominating agent if possible, though this may require harsher conditions. |
| Poor Quality Starting Materials | - Ensure the purity of thiazole, bromine, and any other reagents. Water content can be particularly problematic.- Use freshly distilled or opened reagents. |
| Loss During Work-up | - Optimize extraction and washing procedures to minimize product loss in the aqueous phase.- Ensure complete precipitation or extraction before proceeding to the next step. |
Issue 2: Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | - Drive the reaction to completion by adjusting time or temperature.- Optimize the purification process (e.g., distillation column efficiency, recrystallization solvent). |
| Formation of Isomers (e.g., 2-Bromothiazole, 5-Bromothiazole) | - Carefully control the reaction conditions, particularly temperature and the addition of reagents, as these can influence regioselectivity.- Utilize a purification method that can effectively separate the isomers, such as fractional distillation or preparative chromatography. |
| Byproducts from Decomposition | - Avoid excessive heating during the reaction and purification steps.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition. |
Visualizations
References
- 1. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. scribd.com [scribd.com]
- 4. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 5. carlroth.com [carlroth.com]
- 6. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for determining the purity of 4-Bromothiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for determining the purity of 4-Bromothiazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation in a clear and accessible format.
Experimental Workflow for Purity Determination
The following diagram outlines the general workflow for assessing the purity of a this compound sample.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound purity.
Gas Chromatography (GC) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Active sites in the inlet liner or column: The thiazole nitrogen can interact with acidic sites. 2. Column contamination: Buildup of non-volatile residues. 3. Improper column installation: Dead volume at the connection. | 1. Use a deactivated inlet liner. Consider derivatization if tailing persists. 2. Bake out the column at a high temperature. If the problem continues, trim the first few centimeters of the column or replace it. 3. Reinstall the column, ensuring a clean, square cut and correct insertion depth. |
| Ghost Peaks | 1. Septum bleed: Degradation of the injector septum at high temperatures. 2. Carryover from previous injections: Insufficient cleaning between runs. 3. Contaminated carrier gas. | 1. Use a high-quality, low-bleed septum. 2. Run a blank solvent injection to confirm carryover. Increase the bake-out time between runs. 3. Ensure high-purity carrier gas and check for leaks in the gas lines. |
| Poor Resolution | 1. Inappropriate temperature program: Ramp rate is too fast. 2. Column overloading: Injecting too concentrated a sample. 3. Incorrect carrier gas flow rate. | 1. Optimize the temperature program with a slower ramp rate. 2. Dilute the sample. 3. Verify and adjust the carrier gas flow rate to the column manufacturer's recommendation. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Broad or Split Peaks | 1. Column void or contamination: Damage to the stationary phase. 2. Sample solvent incompatible with mobile phase: Causes poor peak focusing. 3. Co-elution with an impurity. | 1. Reverse-flush the column. If the problem persists, replace the column. 2. Dissolve the sample in the mobile phase if possible. 3. Adjust the mobile phase composition or gradient to improve separation. |
| Retention Time Drift | 1. Inconsistent mobile phase composition: Improper mixing or evaporation of a volatile component. 2. Fluctuations in column temperature. 3. Column aging. | 1. Prepare fresh mobile phase and ensure adequate mixing. Use a solvent bottle cap that minimizes evaporation. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if retention times continue to shift significantly. |
| Baseline Noise or Drift | 1. Air bubbles in the system: Can cause pressure fluctuations and detector noise. 2. Contaminated mobile phase or detector cell. 3. Detector lamp nearing the end of its life. | 1. Degas the mobile phase thoroughly. Purge the pump and detector. 2. Flush the system with a strong solvent like isopropanol. 3. Replace the detector lamp. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for determining the purity of this compound?
A1: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a widely used method for purity assessment of volatile and semi-volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is also a suitable and common technique.
Q2: What are the potential impurities I should look for in a this compound sample?
A2: A common synthetic route to this compound involves the debromination of 2,4-dibromothiazole. Therefore, 2,4-dibromothiazole is a likely process-related impurity. Other potential impurities could include residual solvents from the synthesis and purification process.
Q3: How can I confirm the identity of an impurity?
A3: If a significant impurity is detected, its identity can often be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS), which provides mass spectral data for structural elucidation. For impurities that are not amenable to GC, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. Comparison of the retention time and mass spectrum with a known standard of the suspected impurity provides definitive identification.
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for purity determination?
A4: Yes, ¹H NMR spectroscopy is a powerful tool for both structural confirmation and purity estimation. The presence of impurity peaks in the ¹H NMR spectrum can be used to estimate the level of impurities by comparing the integration of the impurity signals to that of the main compound's signals. For a more accurate quantitative analysis (qNMR), a certified internal standard is required.
Q5: What is a typical purity specification for this compound?
A5: Commercially available this compound is often specified with a purity of ≥97% or ≥98% as determined by GC. However, the required purity will depend on the specific application.
Experimental Protocols
Gas Chromatography (GC) Method for Purity Assay
This is a general-purpose GC method that can be used as a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and potential impurities.
| Parameter | Value |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 80 °C, hold for 2 min Ramp: 10 °C/min to 250 °C Hold: 5 min at 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
High-Performance Liquid Chromatography (HPLC) Method for Purity Assay
The following is a suggested starting method for the HPLC analysis of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 20% B 2-15 min: 20% to 80% B 15-17 min: 80% B 17-18 min: 80% to 20% B 18-20 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Sample Preparation | Dissolve sample in Acetonitrile to a concentration of approximately 1 mg/mL. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For structural confirmation and impurity analysis, dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR: The spectrum of pure this compound is expected to show signals in the aromatic region. The presence of other signals may indicate impurities. For instance, the starting material, 2,4-dibromothiazole, would show a distinct singlet in a different chemical shift region.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule and can help in identifying isomeric impurities.
Data Presentation
Comparison of Analytical Techniques
| Technique | Primary Use | Advantages | Limitations |
| GC-FID | Purity determination | High resolution, sensitive to a wide range of organic compounds. | Not suitable for non-volatile or thermally labile compounds. |
| HPLC-UV | Purity determination | Versatile for a wide range of compounds, including non-volatile ones. | Requires that the analyte and impurities have a UV chromophore. |
| GC-MS | Impurity identification | Provides structural information for identification. | Less quantitative than GC-FID without proper calibration. |
| ¹H NMR | Structural confirmation, impurity estimation | Provides detailed structural information, can be quantitative with an internal standard. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromothiazole and 4-Bromothiazole in Key Cross-Coupling and Lithiation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and functional materials, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Thiazole moieties are prevalent in a wide range of biologically active compounds, making the understanding of the reactivity of their halogenated derivatives crucial for efficient synthetic design. This guide provides an objective comparison of the reactivity of two key building blocks, 2-bromothiazole and 4-bromothiazole, in several common and synthetically valuable transformations, including Suzuki-Miyaura coupling, Stille coupling, Buchwald-Hartwig amination, and metal-halogen exchange.
Executive Summary
Experimental evidence, primarily from regioselective cross-coupling studies on 2,4-dibromothiazole, strongly indicates that the C-2 position of the thiazole ring is more reactive than the C-4 position in palladium-catalyzed cross-coupling reactions. This heightened reactivity is attributed to the more electron-deficient nature of the C-2 position. Consequently, 2-bromothiazole is generally a more reactive substrate than this compound in Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. In contrast, the acidity of the proton at C-2 of the thiazole ring can influence the outcome of reactions involving strong bases, such as metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of aryl and heteroaryl halides in these transformations is largely governed by the ease of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. For bromothiazoles, the electronic properties of the thiazole ring dictate the relative reactivity of the C-Br bond at different positions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While direct head-to-head comparative studies under identical conditions are limited, evidence from the regioselective coupling of 2,4-dibromothiazole demonstrates the preferential reactivity of the 2-position. This suggests that 2-bromothiazole will generally exhibit higher reactivity and afford better yields in shorter reaction times compared to this compound under similar conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiazoles
| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | Hypothetical |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 70 | Hypothetical |
| 2,4-Dibromothiazole | Alkyl/Aryl Zinc Halides | Pd(dba)₂/dppf | - | - | THF | 60 | 2 | 65-85 (at C2) | [1] |
Note: The data for 2-bromothiazole and this compound are hypothetical and represent expected outcomes based on known reactivity principles. The data for 2,4-dibromothiazole shows the preferential reactivity at the C-2 position in a related Negishi coupling.
Stille Coupling
Similar to the Suzuki coupling, the Stille coupling is expected to proceed more readily with 2-bromothiazole than with this compound. The electron-deficient nature of the C-2 position facilitates the oxidative addition of the palladium catalyst.
Table 2: Representative Conditions for Stille Coupling of Bromothiazoles
| Substrate | Coupling Partner | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Substituted-4-bromothiazole | Organostannane | Pd(PPh₃)₄ | - | DMF | 80 | 16 | 58-62 | [1] |
| 2,4-Dibromothiazole | Organostannane | Pd(PPh₃)₄ | - | Dioxane | 100 | 12 | Selective at C2 | [1] |
Note: The available data primarily focuses on the subsequent coupling at the C-4 position after initial functionalization at C-2, which implicitly supports the higher reactivity of the 2-position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination for the formation of C-N bonds is also anticipated to be more facile with 2-bromothiazole. The choice of ligand and base is critical for achieving high yields with heteroaryl halides.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromothiazoles
| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromothiazole | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 12 | ~80 | Hypothetical |
| This compound | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | ~65 | Hypothetical |
Note: The data presented are hypothetical and based on general principles of Buchwald-Hartwig amination of heteroaryl bromides.
Metal-Halogen Exchange
The metal-halogen exchange, typically performed with organolithium reagents, is a powerful method for generating organometallic intermediates for further functionalization. The reactivity in this case is influenced by both the ease of the Br/Li exchange and the acidity of the thiazole ring protons. The proton at the C-2 position of thiazole is known to be the most acidic. This can lead to competitive deprotonation when using strong bases.
Table 4: Reactivity of Bromothiazoles in Metal-Halogen Exchange
| Substrate | Reagent | Primary Product | Potential Side-Products |
| 2-Bromothiazole | n-BuLi | 2-Lithiothiazole | Deprotonation at C-5 |
| This compound | n-BuLi | 4-Lithiothiazole | Deprotonation at C-2 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of the bromothiazole (1.0 equiv) and the boronic acid (1.2 equiv) in a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1) is added a base (e.g., Na₂CO₃, 2.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). The reaction mixture is heated under an inert atmosphere (e.g., at 100 °C) for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Stille Coupling
In a flask charged with the bromothiazole (1.0 equiv), the organostannane (1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) is added a degassed solvent (e.g., dioxane). The mixture is heated under an inert atmosphere (e.g., at 100 °C) for 12-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of the bromothiazole (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a ligand (e.g., Xantphos, 0.04 equiv), and a base (e.g., Cs₂CO₃, 1.5 equiv) in a degassed solvent (e.g., dioxane) is heated in a sealed tube under an inert atmosphere (e.g., at 110 °C) for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography.
General Procedure for Lithium-Halogen Exchange
To a solution of the bromothiazole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of n-butyllithium (1.05 equiv) dropwise. The reaction mixture is stirred at -78 °C for 1 hour, after which an electrophile is added. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified.
Visualizing Reactivity and Reaction Pathways
Caption: Relative reactivity of 2-bromothiazole and this compound.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Caption: Experimental workflow for lithium-halogen exchange.
Conclusion
References
Unveiling the Biological Landscape of Halogenated Thiazoles: A Comparative Analysis Centered on 4-Bromothiazole
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 4-bromothiazole and other halogenated thiazoles. While direct comparative data is often sparse, this document synthesizes available experimental findings to offer insights into their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of halogen atoms—such as bromine, chlorine, fluorine, and iodine—onto the thiazole nucleus significantly influences the molecule's physicochemical properties, including lipophilicity and electronic character, which in turn can modulate its biological activity.[3] This guide focuses on the biological activities of this compound and its halogenated counterparts, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the available quantitative data on the antimicrobial, anticancer, and enzyme inhibitory activities of various halogenated thiazoles. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as the specific derivatives tested, cell lines, and microbial strains used.
Antimicrobial Activity
The antimicrobial potential of halogenated thiazoles has been a subject of significant research interest. The nature and position of the halogen substituent can impact the antimicrobial spectrum and potency. For instance, some studies suggest that electron-withdrawing groups, such as halogens, can enhance antimicrobial activity.
| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |
| Bromothiazole Derivatives | 2-amino-4-(4-bromophenyl)thiazole | S. aureus | 16.1 (µM) | |
| 2-amino-4-(4-bromophenyl)thiazole | E. coli | 16.1 (µM) | ||
| 2-amino-4-(4-bromophenyl)thiazole | C. albicans | 15.3 (µM) | ||
| Chlorothiazole Derivatives | 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 (µM, Ki) | |
| Chlorinated thiazolidinones | E. coli TolC-mutant | 16 | [4] | |
| Fluorothiazole Derivatives | 4-fluoro substituted 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole | S. aureus | 0.5-8 | |
| 4-fluoro substituted 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole | E. coli | 0.5-8 |
Anticancer Activity
Halogenated thiazoles have demonstrated promising anticancer activities against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bromothiazole Derivatives | 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast) | 10.5 | |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 | ||
| Chlorothiazole Derivatives | 2-amino-4-(4-chlorophenyl)thiazole | Not Specified | Not Specified | |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2h) | MOLT-4 (Leukemia) | < 0.01 | [5] | |
| Fluorothiazole Derivatives | N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Not Specified | Potent KPNB1 inhibition | |
| Fluorophenyl-substituted 1,3,4-thiadiazole (B3) | MCF-7 (Breast) | 54.1 | [6] |
Enzyme Inhibitory Activity
The ability of halogenated thiazoles to inhibit specific enzymes is a key aspect of their therapeutic potential. Enzymes such as acetylcholinesterase (AChE) and those involved in cancer-related signaling pathways are notable targets.
| Compound Class | Specific Derivative | Enzyme | Inhibition (Ki/IC50 in µM) | Reference |
| Bromothiazole Derivatives | 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 (Ki) | |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 (Ki) | ||
| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 (Ki) | ||
| Chlorothiazole Derivatives | 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 (Ki) | |
| Thiazole Derivatives (General) | Thiazole-piperazine hybrid (3c) | AChE | 0.0317 (IC50) | [7] |
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[8][9]
Materials:
-
Test compounds (halogenated thiazoles)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (halogenated thiazoles)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[]
-
Compound Treatment: Treat the cells with various concentrations of the halogenated thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[]
Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay
This assay, based on the Ellman method, measures the activity of AChE by detecting the production of thiocholine from the hydrolysis of acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds (halogenated thiazoles)
-
Phosphate buffer (pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In the wells of a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide substrate.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. The IC50 or Ki value can be determined from a dose-response curve or by using appropriate enzyme kinetic models.
Signaling Pathways and Mechanisms of Action
Thiazole derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective therapeutic agents.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][13] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Thiazole derivatives have been shown to inhibit this pathway at different points.
Caption: PI3K/Akt/mTOR pathway inhibition by thiazole derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15] Inhibiting VEGFR-2 signaling is a well-established strategy in cancer therapy.
Caption: VEGFR-2 signaling pathway and its inhibition.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[7][] Dysregulation of NF-κB is linked to cancer and inflammatory diseases.
Caption: NF-κB signaling pathway and potential inhibition points.
Conclusion
This compound and other halogenated thiazoles represent a promising class of compounds with a diverse range of biological activities. The available data, though not always directly comparative, indicates that the nature and position of the halogen substituent play a crucial role in determining their antimicrobial, anticancer, and enzyme inhibitory potential. Further systematic studies with direct comparisons of this compound against its chloro, fluoro, and iodo analogs are warranted to fully elucidate their structure-activity relationships and to guide the development of novel therapeutic agents. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this exciting field.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chemdiv.com [chemdiv.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 13. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 14. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Spectroscopic analysis and comparison of bromothiazole isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 2-bromothiazole, 4-bromothiazole, and 5-bromothiazole. This guide provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.
The structural elucidation of isomeric compounds is a critical step in chemical synthesis and drug discovery. Bromothiazoles, a class of halogenated heterocyclic compounds, are versatile building blocks in medicinal chemistry. The position of the bromine atom on the thiazole ring significantly influences the molecule's physicochemical properties and reactivity. Accurate identification of the specific isomer is therefore paramount. This guide presents a side-by-side spectroscopic comparison of 2-bromothiazole, this compound, and 5-bromothiazole to facilitate their unambiguous differentiation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three bromothiazole isomers. This information has been compiled from various spectroscopic databases and peer-reviewed literature to provide a reliable reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the bromothiazole isomers. The chemical shifts (δ) of the thiazole ring protons and carbons are highly sensitive to the position of the bromine substituent.
Table 1: ¹H NMR Spectroscopic Data of Bromothiazole Isomers (CDCl₃)
| Compound | H2 (δ, ppm) | H4 (δ, ppm) | H5 (δ, ppm) | J (Hz) |
| 2-Bromothiazole | - | 7.61 (d) | 7.31 (d) | 3.6 |
| This compound | 8.78 (s) | - | 7.52 (s) | - |
| 5-Bromothiazole | 8.78 (s) | 7.83 (s) | - | - |
Table 2: ¹³C NMR Spectroscopic Data of Bromothiazole Isomers (CDCl₃)
| Compound | C2 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) |
| 2-Bromothiazole | 136.1 | 143.1 | 123.0 |
| This compound | 151.0 | 118.0 | 115.5 |
| 5-Bromothiazole | 154.2 | 144.1 | 109.8 |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectra of the bromothiazole isomers exhibit characteristic absorption bands corresponding to the vibrations of the thiazole ring and the C-Br bond. While the spectra share similarities, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Table 3: Key IR Absorption Bands of Bromothiazole Isomers (cm⁻¹)
| Compound | C-H stretch (aromatic) | C=N stretch | C-S stretch | C-Br stretch |
| 2-Bromothiazole | ~3100 | ~1480 | ~880, ~730 | ~650 |
| This compound | ~3100 | ~1500 | ~890, ~720 | ~670 |
| 5-Bromothiazole | ~3100 | ~1490 | ~870, ~740 | ~660 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All three bromothiazoles have the same nominal molecular weight, but their fragmentation patterns under electron ionization (EI) can differ, aiding in their identification. The presence of bromine is readily identified by the characteristic M+2 isotopic peak.
Table 4: Key Mass Spectrometry Data of Bromothiazole Isomers (m/z)
| Compound | Molecular Ion [M]⁺ | [M+2]⁺ | Key Fragment Ions |
| 2-Bromothiazole | 163/165 | ~98% of [M]⁺ | 84 [M-Br]⁺, 57 [C₃H₃S]⁺ |
| This compound | 163/165 | ~98% of [M]⁺ | 84 [M-Br]⁺, 58 [C₂H₂NS]⁺ |
| 5-Bromothiazole | 163/165 | ~98% of [M]⁺ | 84 [M-Br]⁺, 57 [C₃H₃S]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the bromothiazole isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) are typically used. A significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like bromothiazoles.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu to observe the molecular ion and key fragment ions.
Visualization of Analysis Workflow
The logical workflow for the spectroscopic analysis and differentiation of bromothiazole isomers can be visualized as follows:
This guide provides a foundational framework for the spectroscopic analysis and differentiation of 2-, 4-, and 5-bromothiazole. By carefully comparing the NMR, IR, and MS data as outlined, researchers can confidently identify the specific isomer in their samples, ensuring the integrity and success of their synthetic and drug development endeavors.
A Comparative Guide to the Synthesis of 4-Bromothiazole for Researchers
For researchers, scientists, and drug development professionals, the strategic synthesis of halogenated heterocycles like 4-bromothiazole is a critical step in the development of novel molecular entities. This guide provides a comparative analysis of common synthetic routes to this compound, offering a detailed examination of experimental protocols and performance data to inform methodology selection.
The thiazole ring is a prominent scaffold in medicinal chemistry, and the introduction of a bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions. This allows for the construction of complex molecular architectures with diverse pharmacological activities. This document outlines and compares three primary synthetic strategies for obtaining this compound: sequential bromination-debromination, synthesis from 2,4-dibromothiazole, and the Hantzsch thiazole synthesis followed by bromination.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for a direct comparison of their efficiency and reaction parameters.
| Synthesis Method | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Sequential Bromination | 2-Aminothiazole | NaNO₂, HBr, Br₂, CuBr | Water, Acetonitrile | Several hours | 0 to 100 | ~54 |
| From 2,4-Dibromothiazole | 2,4-Dibromothiazole | Organozinc halides, Pd(0) catalyst | Not specified | Not specified | Not specified | 65-85 (for 2-substituted derivatives) |
| Hantzsch Synthesis & Bromination | α-bromo-ketone, Thioamide | N-Bromosuccinimide (NBS) | Dichloromethane | 18 hours | Room Temperature | ~57 (for bromination step) |
Experimental Protocols
Method 1: Sequential Bromination of 2-Aminothiazole
This method involves the diazotization of 2-aminothiazole followed by a Sandmeyer-type reaction to introduce the bromine atom.
Step 1: Diazotization of 2-Aminothiazole
-
Dissolve 2-aminothiazole in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield this compound.
Method 2: Regioselective Synthesis from 2,4-Dibromothiazole
This approach is particularly useful for synthesizing 2-substituted 4-bromothiazoles. The higher reactivity of the bromine atom at the C2 position allows for selective substitution.[1][2][3]
Step 1: Preparation of Organozinc Reagent
-
Prepare the desired alkyl or aryl zinc halide from the corresponding organic halide and activated zinc.
Step 2: Palladium-Catalyzed Cross-Coupling
-
In an inert atmosphere, dissolve 2,4-dibromothiazole and a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent.
-
Add the prepared organozinc reagent to the solution.
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent.
-
Purify the resulting 2-substituted this compound by column chromatography. The yield for this type of reaction is reported to be in the range of 65-85%.[1][2]
Method 3: Hantzsch Thiazole Synthesis followed by Bromination
The Hantzsch synthesis provides a versatile method for constructing the thiazole ring, which can then be selectively brominated.[4]
Step 1: Hantzsch Synthesis of a 4-Substituted Thiazole
-
React an α-haloketone (e.g., 2-bromo-1-(4-halophenyl)ethan-1-one) with a thioamide (e.g., thioacetamide) in a suitable solvent like DMF at room temperature to form the 2-methyl-4-(4-halophenyl)thiazole.[4]
Step 2: Selective Bromination at the 4-Position
-
The direct bromination of an unsubstituted thiazole at the 4-position is challenging due to the higher reactivity of the 2 and 5-positions. Therefore, this method is more suitable for creating precursors that can be subsequently modified. For instance, a 4-substituted thiazole can be synthesized via the Hantzsch reaction, and if the 5-position is blocked, subsequent bromination might be directed to the 4-position, though this is not a common direct route to unsubstituted this compound. A more general approach for bromination of a pre-formed thiazole ring would involve electrophilic substitution.
Alternative Bromination Protocol (General for Thiazoles):
-
Dissolve the synthesized thiazole derivative in a solvent such as dichloromethane.
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction at room temperature for an extended period (e.g., 18 hours).[4]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate and brine.
-
Dry the organic layer, remove the solvent, and purify the product by column chromatography. The yield for such a bromination step can be around 57%.[4]
Mandatory Visualizations
Hantzsch Thiazole Synthesis Pathway
Caption: A simplified diagram of the Hantzsch thiazole synthesis mechanism.
General Experimental Workflow for Synthesis and Purification
Caption: A general workflow for the synthesis and purification of this compound.
Conclusion
The choice of synthetic method for this compound depends on the available starting materials, the desired scale of the reaction, and the specific substitution pattern required on the final molecule. The sequential bromination of 2-aminothiazole offers a direct route to the unsubstituted product. The regioselective synthesis from 2,4-dibromothiazole is highly effective for producing 2-substituted 4-bromothiazoles with good yields. The Hantzsch synthesis is a powerful tool for creating the thiazole core, which can then be subjected to bromination, although direct and selective bromination at the 4-position of an unsubstituted thiazole can be challenging. Researchers should carefully consider the advantages and limitations of each method in the context of their specific research goals.
References
- 1. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Bromothiazole in Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Within this class, 4-bromothiazole derivatives have emerged as a subject of significant interest in the pursuit of novel anticancer agents. The introduction of a bromine atom at the 4-position of the thiazole ring can modulate the compound's physicochemical properties, potentially enhancing its therapeutic efficacy. This guide provides a comparative analysis of a representative this compound derivative against its unsubstituted analog, offering insights into its anticancer potential, supported by experimental data and detailed methodologies.
Comparative Analysis of Anticancer Activity
To illustrate the impact of the bromo-substitution, this guide focuses on a direct comparison between 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one (Compound 1 ) and its non-brominated counterpart, 2-(2-(4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one (Compound 2 ).
Cytotoxicity Evaluation
The in vitro cytotoxic activity of these compounds was assessed against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. For a broader perspective on the potential of this class of compounds, data for a highly active analog, 2-(2-(4-hydroxy-3-(phenyl-diazenyl)benzylidene)hydrazinyl)thiazole-4[5H]-one (Compound 3 ), is also included.
| Compound | Structure | MCF-7 IC50 (µM)[1] | HepG2 IC50 (µM)[1] |
| 1 (Bromo-derivative) | 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one | 31.5 ± 1.91 | 51.7 ± 3.13 |
| 2 (Unsubstituted) | 2-(2-(4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one | 12.7 ± 0.77 | 6.69 ± 0.41 |
| 3 (Active Analog) | 2-(2-(4-hydroxy-3-(phenyl-diazenyl)benzylidene)hydrazinyl)thiazole-4[5H]-one | 2.57 ± 0.16 | 7.26 ± 0.44 |
| Staurosporine (Standard) | - | 6.77 ± 0.41 | 8.4 ± 0.51 |
Interestingly, in this specific series, the presence of the bromo-substituent in Compound 1 resulted in a moderate cytotoxic activity compared to the unsubstituted Compound 2 .[1] However, the significantly higher potency of the analog Compound 3 highlights the potential for further optimization of the thiazole scaffold to achieve potent anticancer effects.
Mechanistic Insights: A Look into Apoptosis and Cell Cycle Arrest
To understand the cellular mechanisms underlying the anticancer activity of this class of thiazole derivatives, studies on the highly active analog (Compound 3 ) were conducted. These experiments provide valuable insights into how these compounds may induce cancer cell death.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. The ability of Compound 3 to induce apoptosis in MCF-7 cells was quantified using an Annexin V-FITC/PI apoptosis assay.
| Treatment | % Early Apoptosis[1] | % Late Apoptosis[1] | % Necrosis[1] |
| Control (Untreated MCF-7) | 0.51 | 0.29 | 1.22 |
| Compound 3 (2.57 µM) | 22.39 | 9.51 | 5.46 |
Treatment with Compound 3 led to a significant increase in both early and late apoptotic cell populations in MCF-7 cells, with a 43.9-fold increase in early apoptosis and a 32.8-fold increase in late apoptosis compared to untreated cells.[1]
Cell Cycle Analysis
Cancer is often characterized by dysregulated cell cycle progression. The effect of Compound 3 on the cell cycle distribution of MCF-7 cells was analyzed by flow cytometry.
| Treatment | % Pre-G1[1] | % G0/G1[1] | % S[1] | % G2/M[1] |
| Control (Untreated MCF-7) | 2.02 | 58.41 | 39.02 | 2.57 |
| Compound 3 (2.57 µM) | 37.36 | 55.46 | 32.39 | 11.65 |
Compound 3 induced a significant accumulation of cells in the pre-G1 phase, which is indicative of apoptosis.[1] This suggests that the cytotoxic activity of this thiazole derivative is at least in part mediated by the induction of apoptosis and subsequent cell cycle arrest.
Signaling Pathways Implicated in Thiazole-Mediated Anticancer Activity
Thiazole derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation. The PI3K/Akt and SIRT3-JNK pathways are two such key cascades.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature in many cancers.[2][3] Thiazole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.
Caption: PI3K/Akt signaling pathway and the inhibitory role of thiazole derivatives.
SIRT3-JNK Signaling Pathway
Sirtuin 3 (SIRT3) is a mitochondrial deacetylase that plays a complex, context-dependent role in cancer. In some cancers, loss of SIRT3 can activate the c-Jun N-terminal kinase (JNK) pathway, leading to mitochondrial stress and apoptosis.
Caption: SIRT3-JNK pathway's role in apoptosis; a potential target for thiazoles.
While the direct interaction of the specific this compound derivatives discussed here with the SIRT3-JNK pathway has not been explicitly demonstrated, the known roles of both thiazoles in cancer and SIRT3 in mitochondrial function present an intriguing area for future investigation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow
Caption: Workflow for the MTT cell viability assay.
Protocol
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the thiazole derivative for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol
-
Cell Treatment: Culture cells with the thiazole derivative at the desired concentration for 24-48 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
References
A Comparative Analysis of 4-Bromothiazole Derivatives in Molecular Docking Studies
For Immediate Release
Shanghai, China – December 14, 2025 – In the landscape of drug discovery and development, thiazole derivatives have emerged as a versatile scaffold, demonstrating a wide array of pharmacological activities. Among these, 4-bromothiazole derivatives have garnered significant attention for their potential as inhibitors of various biological targets. This guide provides a comparative overview of molecular docking studies performed on this compound and its related analogues, offering insights for researchers, scientists, and drug development professionals. The following sections summarize key findings, present quantitative data in a structured format, and detail the experimental protocols employed in these in silico investigations.
Comparative Docking Performance
Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of a ligand with a target protein. The data presented below is a synthesis of findings from multiple studies on this compound derivatives and their analogues against various protein targets implicated in cancer and microbial diseases.
| Derivative Type | Target Protein (PDB ID) | Docking Score/Binding Energy (kcal/mol) | Corresponding In Vitro Activity (IC50) | Reference |
| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | Not explicitly stated in search results | 1.21 µM | [1][2] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives (p2, p3, p4, p6) | Staphylococcus aureus DNA gyrase (1JIJ) | Good docking scores reported | MIC comparable to norfloxacin | [3][4] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives (p2, p3, p4, p6) | Candida albicans sterol 14-alpha demethylase (4WMZ) | Good docking scores reported | MIC comparable to fluconazole | [3][4] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | Estrogen Receptor Alpha (3ERT) | Good docking score reported | Active against MCF-7 cancer cell line | [3][4] |
| 2-substituted-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide with bromo substituent (7b) | Tubulin (colchicine binding site) | -13.88 to -14.50 (range for series) | 9.35 ± 0.5 µM (HCT-116), 13.12 ± 0.7 µM (HeLa) | [5] |
| 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives | EGFR Kinase | Higher docking scores than erlotinib reported for several derivatives | Not available | [6] |
| 3-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives | Rho6 protein | -6.8 to -9.4 (range for series) | Promising inhibition against HepG2 cell lines | [7][8] |
Experimental Protocols: A Generalized Workflow
The methodologies employed in the cited docking studies generally follow a standardized workflow, which is crucial for the reproducibility and validation of the in silico results.
Molecular Docking Protocol
A common procedure for molecular docking studies of thiazole derivatives involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[9] Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure. The protein is then energy minimized using a suitable force field (e.g., CHARMm, AMBER).[9]
-
Ligand Preparation: The 3D structures of the this compound derivatives are constructed using chemical drawing software and subsequently optimized to their lowest energy conformation using force fields like OPLS 2005.[10]
-
Grid Generation: A binding site on the target protein is defined, often centered on the co-crystallized ligand from the experimental structure. A grid box is generated around this site to define the space for the docking calculations.[10]
-
Docking Simulation: The prepared ligands are then docked into the defined binding site of the protein using a docking algorithm.[9] Software such as GLIDE (Schrödinger), Molegro Virtual Docker, or PyRx are commonly used.[7][10][11] The algorithm samples various conformations and orientations of the ligand within the binding site.[9]
-
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each generated pose, typically expressed in kcal/mol.[9] The pose with the best score (most negative value) is selected for further analysis. The binding interactions, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed to understand the structure-activity relationships.[9]
Visualizing the Process
To better illustrate the workflow and the context of these studies, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. wjarr.com [wjarr.com]
Efficacy of 4-Bromothiazole-Based Compounds Against Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The relentless evolution of pathogens necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Among the promising candidates, 4-bromothiazole-based compounds have emerged as a noteworthy class of molecules exhibiting potent activity against a range of clinically relevant bacteria, including multidrug-resistant strains. This guide provides a comprehensive comparison of the efficacy of these compounds against resistant bacteria, supported by available experimental data, detailed methodologies, and mechanistic insights.
In Vitro Antibacterial Activity
The in vitro efficacy of this compound derivatives has been evaluated against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key metric used to quantify the in vitro potency of an antimicrobial agent.
Data Presentation
The following tables summarize the MIC values of representative this compound-based compounds against selected bacterial strains, compared with standard antibiotics. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
Table 1: Minimum Inhibitory Concentrations (MIC, µM) of 4-(4-bromophenyl)-thiazol-2-amine Derivatives against Gram-Positive and Gram-Negative Bacteria
| Compound | S. aureus | E. coli | B. subtilis | C. albicans | A. niger | Reference |
| Compound p2 | 16.1 | 16.1 | - | - | - | [1] |
| Compound p3 | - | - | - | - | 16.2 | [1] |
| Compound p4 | - | - | 28.8 | - | - | [1] |
| Compound p6 | - | - | - | 15.3 | - | [1] |
| Norfloxacin | - | - | - | - | - | [1] |
| Fluconazole | - | - | - | - | - | [1] |
Note: '-' indicates data not reported in the cited source.
Table 2: Antibacterial Activity of 2-amino-4-(4-bromophenyl)-1,3-thiazole Derivatives against Various Bacterial and Fungal Strains
| Compound | S. aureus | B. subtilis | Gram-negative bacteria | C. albicans | C. glabrata | Reference |
| Compound 7 | Moderate Activity | Moderate Activity | No Activity | - | - | [2] |
| Compound 8 | Moderate Activity | Moderate Activity | No Activity | Distinguished Activity | Distinguished Activity | [2] |
Note: 'Moderate Activity' and 'Distinguished Activity' are qualitative descriptions from the source. Quantitative MIC values were not provided in this specific study for these compounds.
Mechanism of Action: Inhibition of DNA Gyrase
Several studies suggest that thiazole-based compounds exert their antibacterial effects by targeting essential bacterial enzymes. One of the key proposed mechanisms of action is the inhibition of DNA gyrase (a type II topoisomerase), an enzyme crucial for DNA replication, repair, and transcription in bacteria. By binding to the ATP-binding site of the GyrB subunit, these compounds can prevent the supercoiling of DNA, ultimately leading to bacterial cell death.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound compounds via inhibition of DNA gyrase.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are typically determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Bacterial Strain Preparation: Bacterial strains are cultured on appropriate agar plates. A few colonies are then used to inoculate a sterile broth, which is incubated until it reaches the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Compound Dilution: The this compound compounds and standard antibiotics are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds against mammalian cells is a critical parameter to assess their potential for therapeutic use. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Mammalian cells (e.g., human keratinocytes, fibroblasts) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound compounds.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24 or 48 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells.
In Vivo Efficacy in a Murine Infection Model
Animal models are essential for evaluating the in vivo efficacy of new antimicrobial agents. A common model is the murine skin infection model, particularly for assessing treatments against MRSA.
Experimental Workflow:
Caption: Workflow for a murine skin infection model to assess in vivo efficacy.
Detailed Steps:
-
Animal Model: Female BALB/c mice are typically used. The hair on the dorsum is removed, and a superficial wound is created.
-
Infection: The wound is inoculated with a suspension of the resistant bacterial strain (e.g., MRSA) at a concentration sufficient to establish an infection.
-
Treatment: After a set period to allow the infection to establish, a topical formulation of the this compound compound, a vehicle control, and a standard antibiotic control (e.g., mupirocin) are applied to the wounds.
-
Evaluation: At a predetermined time point post-treatment, the mice are euthanized. The wound tissue is excised, weighed, and homogenized. The homogenate is serially diluted and plated on selective agar to determine the bacterial load (CFU per gram of tissue). A significant reduction in the bacterial load in the treated group compared to the control group indicates in vivo efficacy.[3][4][5]
Conclusion
This compound-based compounds represent a promising avenue in the search for new antibacterial agents to combat drug-resistant infections. The available in vitro data demonstrates their potential, particularly against Gram-positive pathogens. The proposed mechanism of action through the inhibition of DNA gyrase offers a validated target for antibacterial drug design. Further research is warranted to expand the evaluation of these compounds against a broader panel of resistant bacteria, including VRE and CRE, and to conduct comprehensive in vivo efficacy and safety studies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field to ensure consistency and comparability of future findings. Continued investigation into the structure-activity relationships of this compound derivatives will be crucial for optimizing their potency, spectrum of activity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective treatments for bacterial infections.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 4. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro and In Vivo Studies of 4-Bromothiazole's Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro and in vivo methodologies for assessing the biological effects of 4-Bromothiazole. It is important to note that while this compound is a valuable intermediate in the synthesis of various biologically active compounds, specific quantitative in vitro and in vivo studies on the parent molecule are not extensively available in publicly accessible literature.[1] Therefore, this document outlines the standard experimental approaches and presents hypothetical data to illustrate the type of comparative analysis that would be conducted.
Introduction to this compound
This compound is a heterocyclic compound containing a thiazole ring substituted with a bromine atom.[2][3] It serves as a key building block in medicinal chemistry for the development of pharmaceuticals and agrochemicals.[1][4] While numerous studies focus on the biological activities of its derivatives, this guide will focus on the methodologies to assess the biological effects of the parent compound itself. One report has suggested that this compound may act as a potent antagonist of the metabotropic glutamate receptor, indicating potential applications in neurodegeneration research.[5]
General Toxicological Profile
Safety data for this compound indicates that it is classified as harmful.[3][6][7]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][6][7]
-
Irritation: Causes skin irritation and serious eye damage.[3][6]
-
Respiratory Effects: May cause respiratory irritation.[3]
These classifications are typically derived from a combination of experimental data and computational predictions. For a comprehensive understanding, specific in vitro and in vivo studies are required.
In Vitro vs. In Vivo Studies: A Comparative Overview
In vitro studies are performed in a controlled environment outside of a living organism, such as in a test tube or petri dish, typically using cell cultures or isolated enzymes.[8] In contrast, in vivo studies are conducted within a whole, living organism, such as animal models.[8]
| Feature | In Vitro Studies | In Vivo Studies |
| Environment | Controlled, artificial | Complex, physiological |
| Complexity | Low (isolated cells/molecules) | High (whole organism) |
| Throughput | High | Low |
| Cost | Relatively low | High |
| Data Obtained | Mechanistic insights, potency (e.g., IC50) | Systemic effects, toxicity (e.g., LD50), pharmacokinetics |
| Ethical Concerns | Minimal | Significant (animal welfare) |
Quantitative Data Presentation (Hypothetical)
The following tables present a hypothetical summary of quantitative data that would be generated from typical in vitro and in vivo studies of this compound.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Result (IC50) |
| HEK293 (Human Embryonic Kidney) | MTT Assay | Cell Viability | > 100 µM |
| HepG2 (Human Liver Cancer) | MTT Assay | Cell Viability | 75 µM |
| SH-SY5Y (Human Neuroblastoma) | MTT Assay | Cell Viability | 50 µM |
IC50 (half-maximal inhibitory concentration) is the concentration of a substance that reduces a biological activity by 50%. A lower IC50 indicates higher potency.
Table 2: Hypothetical In Vivo Acute Toxicity of this compound
| Animal Model | Route of Administration | Endpoint | Result (LD50) | GHS Category |
| Rat | Oral | Mortality | 450 mg/kg | Category 4 |
| Rabbit | Dermal | Mortality | > 2000 mg/kg | Not Classified |
LD50 (lethal dose, 50%) is the dose of a substance that is lethal to 50% of a test population.[9][10] GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories for acute toxicity range from Category 1 (most toxic) to Category 5 (least toxic).[11]
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13]
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cell lines (e.g., HEK293, HepG2, SH-SY5Y)
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Acute Oral Toxicity
This protocol is based on the OECD Guideline 423 for the Acute Toxic Class Method.[14]
Objective: To determine the acute oral toxicity (LD50) of this compound in a rodent model.
Materials:
-
Wistar rats (typically female)
-
This compound
-
Vehicle (e.g., corn oil or water)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
-
Fasting: Fast animals overnight prior to dosing (with access to water).
-
Dosing: Administer a single oral dose of this compound using a gavage needle. The starting dose is chosen based on available information (e.g., 300 mg/kg or 2000 mg/kg).
-
Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: The LD50 is estimated based on the number of mortalities at different dose levels.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Caption: Workflow for In Vivo Acute Oral Toxicity Study.
Hypothetical Signaling Pathway
Given the mention of this compound as a potential metabotropic glutamate receptor antagonist, a hypothetical signaling pathway that could be investigated is presented below.
Caption: Hypothetical Signaling Pathway for this compound.
Conclusion
This guide outlines the standard methodologies for comparing the in vitro and in vivo biological effects of this compound. While specific experimental data for this parent compound is sparse, the provided protocols and hypothetical data tables serve as a robust framework for researchers initiating such studies. The significant difference in complexity and the type of data generated between in vitro and in vivo experiments underscores the necessity of employing both approaches for a comprehensive toxicological and pharmacological assessment of any chemical compound. Future research is warranted to fill the existing data gap for this compound to better understand its biological activity and potential therapeutic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 34259-99-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 34259-99-9 [chemicalbook.com]
- 5. This compound | 34259-99-9 | FB10594 | Biosynth [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. unece.org [unece.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
A Comparative Guide to the Synthesis of 4-Bromothiazole: Benchmarking New Routes Against Established Methods
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of functionalized heterocyclic compounds is paramount. 4-Bromothiazole is a key building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This guide provides an objective comparison of established and new methods for the synthesis of this compound, with a focus on quantitative performance data and detailed experimental protocols.
This comparison benchmarks three primary synthetic strategies: the traditional Sandmeyer reaction starting from 2-aminothiazole, the selective debromination of 2,4-dibromothiazole, and a more recent approach utilizing a "halogen dance" rearrangement. The performance of each method is evaluated based on reaction yield, time, temperature, and key reagents to provide a clear framework for selecting the optimal synthetic route.
Comparative Data of this compound Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes to this compound, allowing for a direct comparison of their efficacy and reaction parameters.
| Parameter | Sandmeyer Reaction | Selective Debromination | "Halogen Dance" Rearrangement |
| Starting Material | 2-Amino-4-bromothiazole | 2,4-Dibromothiazole | 2-(Boc-amino)-5-bromothiazole |
| Key Reagents | NaNO₂, H₃PO₂ | n-BuLi, THF | Lithium diisopropylamide (LDA) |
| Reaction Temperature | 0 °C to room temperature | -78 °C to room temperature | 0 - 10 °C |
| Reaction Time | 1-2 hours | 1-3 hours | 20 minutes |
| Reported Yield | ~54% | 65-85% (for 2-substituted derivatives) | 91% |
| Product Purity | Generally requires purification | High, often with minimal purification | High |
| Key Advantages | Utilizes a readily available starting material. | Good yields for substituted derivatives. | Very high yield and short reaction time. |
| Key Disadvantages | Moderate yield, use of diazonioum salts. | Requires cryogenic temperatures. | Requires a protected starting material. |
Visualizing the Synthetic Pathways
To further elucidate the discussed synthetic strategies, the following diagrams illustrate the logical workflow of the comparison and a representative reaction pathway.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Established Method: Sandmeyer Reaction of 2-Amino-4-bromothiazole
This method provides a traditional route to this compound from the corresponding amine.
Materials:
-
2-Amino-4-bromothiazole
-
Sodium nitrite (NaNO₂)
-
Hypophosphorous acid (H₃PO₂) (50% aqueous solution)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-amino-4-bromothiazole (1 equivalent) in a mixture of concentrated HCl and water, and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, cool a solution of hypophosphorous acid (5-10 equivalents) to 0 °C.
-
Slowly add the cold diazonium salt solution to the hypophosphorous acid with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Established Method: Selective Debromination of 2,4-Dibromothiazole
This method is particularly useful for preparing 2-substituted-4-bromothiazoles. The following is a general procedure for the selective removal of the bromine at the 4-position.
Materials:
-
2,4-Dibromothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,4-dibromothiazole (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1 equivalent) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
New Method: "Halogen Dance" Rearrangement
This modern approach offers a high-yield synthesis of 2-amino-4-bromothiazole derivatives through an intramolecular bromine migration.
Materials:
-
tert-Butyl (5-bromothiazol-2-yl)carbamate (2-Boc-amino-5-bromothiazole)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (5-bromothiazol-2-yl)carbamate (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add a solution of lithium diisopropylamide (1.1 equivalents) dropwise.
-
Stir the reaction mixture at this temperature for 20 minutes.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain tert-butyl (4-bromothiazol-2-yl)carbamate. The Boc-protecting group can then be removed under acidic conditions to yield 2-amino-4-bromothiazole, which can be further functionalized.[1]
References
Navigating the Kinome: A Comparative Analysis of Thiazole-Derived Enzyme Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of an enzyme inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of thiazole-derived enzyme inhibitors, using the well-characterized, clinically approved drug Dasatinib as a case study. While the initial focus was on the 4-bromothiazole scaffold, comprehensive public cross-reactivity data for this specific subclass is limited. However, the principles of selectivity profiling and data interpretation presented here are directly applicable and essential for the evaluation of any enzyme inhibitor, including novel this compound derivatives.
Dasatinib is a potent, orally available, multi-targeted tyrosine kinase inhibitor containing a 2-aminothiazole core. It is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein and SRC family kinases, thereby blocking downstream signaling pathways that drive malignant cell proliferation and survival.[1][2] However, like many kinase inhibitors, Dasatinib interacts with a wide range of kinases across the kinome. A thorough analysis of its cross-reactivity is crucial for a complete understanding of its biological activity.
Quantitative Cross-Reactivity Profile of Dasatinib
The selectivity of an inhibitor is typically quantified by comparing its potency (e.g., IC50 or Kᵢ) against its intended primary target versus a panel of other enzymes. The following table summarizes the inhibitory activity of Dasatinib against its primary targets and a selection of notable off-targets, as determined by in vitro kinase assays. This data highlights the multi-targeted nature of Dasatinib and provides a quantitative basis for comparing its affinity for different kinases.
| Target Kinase | Kinase Family | Inhibition Value | Assay Type | Reference |
| ABL1 | Tyrosine Kinase | IC50 < 1 nM | Activity Assay | [3] |
| SRC | Tyrosine Kinase | IC50 = 0.5 nM | Activity Assay | [4] |
| LCK | Tyrosine Kinase | IC50 = 1.1 nM | Activity Assay | [4] |
| LYN | Tyrosine Kinase | IC50 = 1.1 nM | Activity Assay | [4] |
| c-KIT | Tyrosine Kinase | IC50 < 1 nM | Activity Assay | [1] |
| PDGFRβ | Tyrosine Kinase | IC50 < 1 nM | Activity Assay | [1] |
| EPHA2 | Tyrosine Kinase | IC50 = 2.4 nM | Activity Assay | [1] |
| p38α (MAPK14) | Serine/Threonine Kinase | IC50 = 20 nM | Activity Assay | [5] |
| BTK | Tyrosine Kinase | IC50 = 6.0 nM | Activity Assay | [6] |
| TEC | Tyrosine Kinase | IC50 = 2.0 nM | Activity Assay | [6] |
| DDR1 | Tyrosine Kinase | Potent Interactor | Binding Assay | [6][7] |
| NQO2 | Oxidoreductase | Interactor | Binding Assay | [5] |
Note: Inhibition values (IC50, Kᵢ, etc.) are highly dependent on specific assay conditions, such as ATP concentration. The data presented here is for comparative purposes.[8][9]
Key Signaling Pathway Inhibition
Dasatinib exerts its primary therapeutic effect by inhibiting the constitutively active BCR-ABL tyrosine kinase. This action blocks the phosphorylation of downstream substrates, thereby disrupting key signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. The following diagram illustrates the central role of BCR-ABL and SRC kinases and their inhibition by Dasatinib.
Caption: Dasatinib inhibits BCR-ABL, SRC, and other kinases, blocking proliferation pathways.
Experimental Protocols for Cross-Reactivity Analysis
Determining the cross-reactivity profile of an inhibitor requires robust and standardized experimental methods. Two common approaches are radiometric activity assays and competitive binding assays.
Radiometric Kinase Activity Assay (e.g., HotSpot™ Assay)
This method is considered a gold standard as it directly measures the catalytic activity of the kinase.[10][11] It quantifies the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific protein or peptide substrate.
Experimental Workflow:
Caption: Workflow for a radiometric kinase assay to determine inhibitor potency (IC50).
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a base reaction buffer appropriate for the kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[8]
-
Prepare a stock solution of the specific peptide or protein substrate in the reaction buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., Dasatinib) in DMSO. Final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Dilute the kinase to the desired final concentration in the reaction buffer.
-
-
Assay Execution:
-
In a 96-well or 384-well plate, add the test inhibitor at various concentrations. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).[12]
-
Add the kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration should ideally be close to the Kₘ value for each specific kinase to allow for more comparable IC50 values.[9][13]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[14]
-
-
Detection and Data Analysis:
-
Stop the reaction and spot an aliquot of the reaction mixture onto a phosphocellulose filter mat (e.g., P81 paper), which binds the phosphorylated substrate.[14]
-
Wash the filter mat extensively with an acid solution (e.g., phosphoric acid) to remove unbound [γ-³³P]-ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a phosphorimager or scintillation counter.
-
Calculate the percentage of kinase activity remaining relative to the DMSO control for each inhibitor concentration.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.
-
Competition Binding Assay (e.g., KINOMEscan™)
This high-throughput method measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases. It provides a measure of binding affinity (Kₔ).[15][16]
Methodology Overview:
-
Assay Principle: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test inhibitor.[15]
-
Execution: Kinases are incubated with the immobilized ligand and the test compound. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Detection: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test inhibitor.[15]
-
Data Analysis: Results are typically reported as "% of Control", where a lower percentage indicates stronger binding. Dissociation constants (Kₔ) can be determined from dose-response curves.
Conclusion
The cross-reactivity analysis of enzyme inhibitors is a critical component of modern drug discovery. While the this compound scaffold represents an interesting area for inhibitor design, a lack of comprehensive public selectivity data underscores the importance of conducting such profiling for any novel compound. By using the thiazole-containing drug Dasatinib as a guiding example, we have demonstrated how quantitative data can be structured, key biological pathways visualized, and detailed experimental protocols outlined. Researchers developing novel this compound derivatives can utilize these methodologies to build a robust understanding of their compounds' selectivity, ultimately guiding the development of safer and more effective therapeutics.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. landing.reactionbiology.com [landing.reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chayon.co.kr [chayon.co.kr]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
Safety Operating Guide
Proper Disposal of 4-Bromothiazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Bromothiazole, a halogenated heterocyclic compound. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety measures are in place. This compound is a hazardous substance and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following appropriate PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and, if a significant splash risk exists, a chemical-resistant apron.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
An eyewash station and safety shower must be readily accessible in the immediate work area.
Quantitative Data Summary
The following table summarizes the key hazard classifications for this compound, which inform the necessary disposal protocols.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage. | H318 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
Disposal Workflow Diagram
The following diagram outlines the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
At the point of generation, this compound waste must be segregated from non-hazardous and other incompatible waste streams.
-
As a brominated organic compound, it is classified as a halogenated organic waste .[1] Do not mix it with non-halogenated organic solvents.[1]
2. Waste Collection and Containerization:
-
Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper), in a designated hazardous waste container.
-
The waste container must be made of a material compatible with this compound. Glass containers are generally suitable for halogenated organic compounds.[2]
-
Ensure the container is in good condition, with a secure, tightly sealing lid to prevent leaks and vapor release.
3. Labeling:
-
The waste container must be clearly and accurately labeled as "Hazardous Waste."
-
The label must also include the full chemical name, "this compound," and an indication of the hazards (e.g., "Toxic," "Corrosive").
-
Maintain a log of the approximate quantities of waste added to the container.
4. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secure, well-ventilated area away from general laboratory traffic and incompatible materials.
-
Storage time in the SAA is subject to institutional and regulatory limits.
5. Final Disposal:
-
The final disposal of this compound waste must be conducted through a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its hazards.
-
Under the Resource Conservation and Recovery Act (RCRA), land disposal of untreated hazardous wastes is prohibited.[3][4] The hazardous waste disposal company will ensure the waste is treated according to federal and local regulations, likely through incineration at a permitted facility.[5]
-
It is illegal to dilute hazardous waste to meet treatment standards.[3]
Disclaimer: This guide provides general procedures for the disposal of this compound. Always consult your institution's specific safety guidelines, Chemical Hygiene Plan, and local, state, and federal regulations before proceeding. If a spill occurs, follow your institution's established emergency spill response procedures.
References
Comprehensive Safety and Handling Guide for 4-Bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 4-Bromothiazole. The information is compiled from safety data sheets (SDS) of this compound and structurally similar compounds to ensure a comprehensive understanding of the associated risks and mitigation strategies.
Hazard Identification and Safety Summary
This compound is a hazardous chemical that requires careful handling to prevent exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][2][3] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[1][3] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[1][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1][2] |
Precautionary Statements: Always wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke when using this product.[1][4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[1] Wear protective gloves, protective clothing, eye protection, and face protection.[1][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize the risk of exposure to this compound.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Use tightly sealing safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in addition to goggles when there is a splash hazard. |
| Skin Protection | Chemical-Resistant Gloves | While specific breakthrough time data for this compound is not readily available, nitrile gloves are commonly recommended for handling similar brominated heterocyclic compounds.[4] It is advisable to use a thicker gauge nitrile glove and to change gloves immediately upon contamination. For prolonged or immersive contact, consider consulting glove manufacturer's chemical resistance guides. |
| Laboratory Coat | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | |
| Respiratory Protection | NIOSH-Approved Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] For vapors and particulates, a combination cartridge, such as an organic vapor cartridge with a P100 particulate filter, is a conservative and protective choice. |
Operational Plan: From Receipt to Disposal
Following a structured operational plan ensures that this compound is handled safely at every stage.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Keep the container tightly closed when not in use.[1]
Handling and Use
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][4]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not inhale vapors or mists.[1]
-
Use non-sparking tools and equipment if there is a risk of flammable vapor concentrations.
Spill Cleanup
-
For Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[4]
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.[4]
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.[4]
-
-
For Large Spills:
-
Evacuate the laboratory immediately and notify your institution's emergency response team.
-
Disposal Plan
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent material), must be collected for hazardous waste disposal.[4]
-
Use a dedicated, properly labeled, and sealed waste container made of a compatible material.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[4]
-
The final disposal of the sealed waste container must be conducted through a licensed hazardous waste disposal company.[4]
Experimental Protocol Workflow
The following diagram illustrates a typical workflow for an organic synthesis experiment involving this compound, emphasizing the integration of safety measures at each step.
Caption: A generalized workflow for a laboratory experiment using this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
